molecular formula C13H18O B179606 1-(p-Tolyl)hexan-1-one CAS No. 1669-33-6

1-(p-Tolyl)hexan-1-one

Cat. No.: B179606
CAS No.: 1669-33-6
M. Wt: 190.28 g/mol
InChI Key: OGRXDZGVASXMGD-UHFFFAOYSA-N
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Description

1-(p-Tolyl)hexan-1-one is an aromatic ketone that serves as a versatile intermediate in advanced organic synthesis and chemical research. Its structure, featuring a hexanone chain linked to a para-methyl phenyl ring, makes it a valuable scaffold for investigating structure-activity relationships and developing novel synthetic methodologies . Researchers utilize this compound as a key precursor in the exploration of complex molecular architectures, including the synthesis of more specialized organic compounds. The para-tolyl group can influence electron distribution and steric interactions in reaction pathways, making it a subject of interest in materials science for the design of organic monomers and in fundamental studies of ketone reactivity. This compound is provided for use in controlled laboratory environments by qualified professionals. It is strictly for professional manufacturing, research laboratories, and industrial applications. This compound is Not for Diagnostic or Therapeutic Use , and is not intended for human or veterinary medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRXDZGVASXMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(p-tolyl)hexan-1-one, a substituted aromatic ketone. It details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and explores its potential applications in drug development based on the known biological activities of related aryl ketone scaffolds. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and medicinal chemistry.

Introduction

This compound, an aromatic ketone, possesses a chemical structure that is a common motif in a variety of organic compounds. The presence of the tolyl group and the hexanoyl chain makes it a subject of interest for potential modifications and applications in various fields, particularly in medicinal chemistry and material science. The aryl ketone functional group is a well-established pharmacophore, and its derivatives have been explored for a wide range of biological activities. This guide aims to consolidate the available technical information on this compound, providing a foundation for future research and development.

Chemical and Physical Properties

This compound, also known as 4'-methylhexanophenone, is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1669-33-6[1][2]
Molecular Formula C₁₃H₁₈O[1]
Molecular Weight 190.28 g/mol [1]
Melting Point 39.5-40.5 °C
Boiling Point 130-135 °C at 4 Torr
Density 0.936 ± 0.06 g/cm³ (predicted)
Appearance Solid
Solubility Soluble in organic solvents such as methanol.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with hexanoyl chloride.[3][4] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The methyl group of toluene is an ortho-, para-director, and due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.[3]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products toluene Toluene alcl3 AlCl₃ hexanoyl_chloride Hexanoyl Chloride hexanoyl_chloride->alcl3 product This compound hcl HCl alcl3->product Friedel-Crafts Acylation

Caption: General reaction scheme for the Friedel-Crafts acylation of toluene.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[5][6]

Materials:

  • Toluene (1.0 equivalent)

  • Hexanoyl chloride (1.0 equivalent)

  • Anhydrous aluminum chloride (AlCl₃) (1.05 equivalents)

  • Dry dichloromethane (CH₂Cl₂)

  • 1N Hydrochloric acid (HCl)

  • 5% aqueous Sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Equipment:

  • Round-bottom flask with a magnetic stirrer and an addition funnel

  • Ice-acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add toluene (1.0 eq) and dry dichloromethane.

  • Cooling: Cool the solution to 0-5 °C in an ice-water or ice-acetone bath.

  • Catalyst Addition: To the cooled and stirred solution, add anhydrous aluminum chloride (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Addition of Acylating Agent: Slowly add a solution of hexanoyl chloride (1.0 eq) in dry dichloromethane from the addition funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1N hydrochloric acid. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[5]

  • Washing: Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol to yield pure this compound.

Experimental Workflow

G A 1. Reaction Setup: Toluene + CH₂Cl₂ in flask B 2. Cooling: 0-5 °C A->B C 3. Catalyst Addition: Anhydrous AlCl₃ B->C D 4. Acylating Agent Addition: Hexanoyl Chloride in CH₂Cl₂ C->D E 5. Reaction: Stir at RT, Monitor by TLC D->E F 6. Quenching: Pour into ice/HCl E->F G 7. Extraction: Separate organic layer, extract aqueous layer F->G H 8. Washing: Wash with HCl, NaOH, Brine G->H I 9. Drying & Concentration: Dry with MgSO₄, Rotovap H->I J 10. Purification: Vacuum Distillation or Recrystallization I->J K Pure this compound J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Drug Development

Aryl ketones are a significant class of compounds in medicinal chemistry, serving as building blocks for a wide array of therapeutic agents. While specific biological activity for this compound is not extensively documented in publicly available literature, the structural motif is present in molecules with known pharmacological properties.

A study on imidazolidine-2,4-dione derivatives has shown that compounds incorporating a (3-oxo-3-(p-tolyl)prop-1-en-1-yl) moiety exhibit antibacterial activity. Specifically, (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione and its derivatives demonstrated notable in-vitro antibacterial effects against both Gram-positive (e.g., S. aureus) and Gram-negative (P. aeruginosa) bacteria. This suggests that the p-tolyl ketone fragment could be a valuable component in the design of novel antimicrobial agents.

The general structure of aryl ketones allows for diverse chemical modifications to optimize properties such as potency, selectivity, and pharmacokinetic profiles. The tolyl group and the hexanoyl chain of this compound offer sites for further functionalization to explore a range of biological targets.

Potential Signaling Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, based on the activities of other aryl ketone-containing compounds, potential areas of investigation could include pathways related to bacterial cell wall synthesis or other essential bacterial processes, given the observed antimicrobial activity of a derivative. Further research, such as high-throughput screening and mechanism-of-action studies, would be necessary to elucidate any specific molecular targets and signaling pathways modulated by this compound or its analogs.

Conclusion

This compound is a readily synthesizable aromatic ketone with potential for further exploration in the field of drug discovery. This guide provides the essential technical information, including its properties and a detailed synthesis protocol, to facilitate further research. The preliminary antibacterial activity observed in a derivative containing the p-tolyl ketone moiety warrants more in-depth investigation into the biological profile of this compound and its analogues as potential therapeutic agents. Future studies should focus on the synthesis of a library of derivatives and their systematic evaluation against a panel of biological targets to uncover their full therapeutic potential.

References

An In-depth Technical Guide to 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for 1-(p-Tolyl)hexan-1-one, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Data

This compound is an aromatic ketone. Below is a summary of its key quantitative data.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈O[1][2][3]
Molecular Weight 190.28 g/mol [1][2]
CAS Number 1669-33-6[1][2][3]
Melting Point 39.5-40.5 °C[2]
Boiling Point 130-135 °C (at 4 Torr)[2]
Density (Predicted) 0.936 ± 0.06 g/cm³[2]
Synonyms 1-p-tolylhexan-1-one, pentyl 4-methylphenyl ketone, 1-(4-methylphenyl)hexan-1-one, 1-(4-Methylphenyl)-1-hexanone[1][2]

Molecular Structure

The structure of this compound consists of a hexan-1-one moiety attached to a p-tolyl group. The p-tolyl group is a benzene ring substituted with a methyl group, with the hexan-1-one attached at the para position (position 4) relative to the methyl group.

Molecular structure of this compound.

Experimental Protocols

A common method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation.[4][5][6] The following is a representative protocol for the acylation of toluene, which can be adapted for the synthesis of the target molecule using hexanoyl chloride as the acylating agent.

Objective: To synthesize this compound via Friedel-Crafts acylation of toluene with hexanoyl chloride.

Materials:

  • Toluene

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous aluminum chloride (a slight molar excess relative to the acylating agent) in a dry, inert solvent like dichloromethane.[5]

    • Cool the suspension in an ice bath to 0°C.

  • Addition of Reactants:

    • In a separate flask, prepare a solution of toluene (the substrate) and hexanoyl chloride (the acylating agent) in the same dry, inert solvent.

    • Slowly add the toluene and hexanoyl chloride solution to the stirred suspension of aluminum chloride via an addition funnel over a period of 10-15 minutes, maintaining the temperature at 0°C.[5]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup:

    • Upon completion, quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[2]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Suspend AlCl₃ in dry solvent prep2 Cool to 0°C prep1->prep2 react1 Slowly add Toluene/Hexanoyl Chloride solution to AlCl₃ suspension prep2->react1 prep3 Prepare Toluene & Hexanoyl Chloride Solution prep3->react1 react2 Stir at room temperature for 1-2 hours react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench with ice and HCl react3->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with H₂O, NaHCO₃, and brine workup2->workup3 workup4 Dry organic layer workup3->workup4 purify1 Filter drying agent workup4->purify1 purify2 Remove solvent (Rotary Evaporation) purify1->purify2 purify3 Purify by Column Chromatography or Recrystallization purify2->purify3

Workflow for the synthesis of this compound.

References

Spectral Data Analysis of 1-(p-Tolyl)hexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone, 1-(p-tolyl)hexan-1-one. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. This guide is intended to assist researchers in identifying and characterizing this molecule.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₃H₁₈O and a molecular weight of 190.29 g/mol .[1][2] Its chemical structure consists of a hexanoyl group attached to a toluene ring at the para position. The CAS number for this compound is 1669-33-6.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 1-(p-tolyl)ethanone and other aryl ketones.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85Doublet2HAromatic Protons (ortho to C=O)
~7.25Doublet2HAromatic Protons (meta to C=O)
~2.95Triplet2H-CH₂- (adjacent to C=O)
~2.40Singlet3HAr-CH₃
~1.70Quintet2H-CH₂-
~1.35Sextet2H-CH₂-
~0.90Triplet3H-CH₃ (terminal)
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~200C=O (Ketone)
~143Aromatic C (para to C=O, attached to CH₃)
~135Aromatic C (ipso to C=O)
~129Aromatic CH (meta to C=O)
~128Aromatic CH (ortho to C=O)
~38-CH₂- (adjacent to C=O)
~31-CH₂-
~24-CH₂-
~22Ar-CH₃
~14-CH₃ (terminal)
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H Stretch
~2955-2850StrongAliphatic C-H Stretch
~1685StrongC=O Stretch (Aryl Ketone)
~1605MediumC=C Aromatic Ring Stretch
~1410MediumCH₂ Bending
~815Strongp-Disubstituted Benzene C-H Bend
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
190Moderate[M]⁺ (Molecular Ion)
119High[CH₃C₆H₄CO]⁺ (p-Toluoyl cation)
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting fragmentation pattern would be analyzed.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Correlation Diagram

H_NMR Predicted ¹H NMR Correlations cluster_aromatic Aromatic Region cluster_alkyl Alkyl Region cluster_methyl Aryl Methyl H_ortho ~7.85 ppm (d, 2H) Ortho Protons H_meta ~7.25 ppm (d, 2H) Meta Protons H_ortho->H_meta J-coupling H_alpha ~2.95 ppm (t, 2H) Alpha-CH2 H_beta ~1.70 ppm (q, 2H) Beta-CH2 H_alpha->H_beta J-coupling H_gamma ~1.35 ppm (sex, 2H) Gamma-CH2 H_beta->H_gamma J-coupling H_delta ~0.90 ppm (t, 3H) Delta-CH3 H_gamma->H_delta J-coupling H_methyl ~2.40 ppm (s, 3H) Aryl-CH3

Caption: Predicted ¹H NMR chemical shift correlations.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation Predicted MS Fragmentation Pathway M [M]⁺ m/z 190 F1 [CH3C6H4CO]⁺ m/z 119 M->F1 - C5H11 radical F2 [C7H7]⁺ m/z 91 F1->F2 - CO

Caption: Predicted major fragmentation pathway in Mass Spectrometry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(p-Tolyl)hexan-1-one, an aromatic ketone with applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fragrance compounds. This document outlines its key identifiers, physicochemical characteristics, synthesis, and reactivity, supported by experimental data and methodologies.

Core Compound Properties

This compound, also known as pentyl 4-methylphenyl ketone, is a solid organic compound. A summary of its fundamental properties is presented below.

PropertyValueReference
CAS Number 1669-33-6[1][2]
Molecular Formula C₁₃H₁₈O[1][2]
Molecular Weight 190.28 g/mol [1][3]
Melting Point 39.5-40.5 °C
Boiling Point 130-135 °C at 4 Torr
Density (Predicted) 0.936 ± 0.06 g/cm³
MDL Number MFCD01095840[1][3]

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with hexanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4][5][6]

Experimental Protocol: Friedel-Crafts Acylation

The following is a general procedure for the Friedel-Crafts acylation of toluene, which can be adapted for the synthesis of this compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene

  • Hexanoyl chloride

  • Methylene chloride (or another suitable solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous aluminum chloride in methylene chloride and cool the mixture in an ice bath to 0°C.[7]

  • Slowly add a solution of hexanoyl chloride in methylene chloride to the cooled suspension over a period of 10 minutes. The solution should become homogeneous and turn bright yellow.[7]

  • To the activated electrophile, add a solution of toluene in methylene chloride via an addition funnel.[7]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.[7]

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[9]

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[9]

Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Toluene Toluene Acylation Friedel-Crafts Acylation Toluene->Acylation HexanoylChloride Hexanoyl Chloride HexanoylChloride->Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation Quenching Quenching (Ice/HCl) Acylation->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Column Chromatography or Distillation Drying->Purification Product This compound Purification->Product

Caption: Friedel-Crafts Acylation Workflow for this compound.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is based on predicted values and analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group and the aliphatic protons of the hexanoyl chain.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to C=O)7.8 - 7.9d2H
Aromatic (meta to C=O)7.2 - 7.3d2H
-CH₂- (α to C=O)2.8 - 3.0t2H
-CH₂- (β to C=O)1.6 - 1.8quint2H
-CH₂- (γ, δ to C=O)1.2 - 1.5m4H
Aromatic -CH₃2.4s3H
Terminal -CH₃0.8 - 1.0t3H
¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

CarbonPredicted Chemical Shift (δ, ppm)
C=O199 - 201
Aromatic (quaternary, attached to C=O)134 - 136
Aromatic (quaternary, attached to CH₃)143 - 145
Aromatic (CH, ortho to C=O)128 - 130
Aromatic (CH, meta to C=O)129 - 131
-CH₂- (α to C=O)38 - 40
-CH₂- (β to C=O)24 - 26
-CH₂- (γ to C=O)31 - 33
-CH₂- (δ to C=O)22 - 24
Aromatic -CH₃21 - 22
Terminal -CH₃13 - 15
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl group and bands corresponding to the aromatic ring and aliphatic C-H bonds.

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch1680 - 1700Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Aromatic C-H Bend (p-disubstituted)850 - 800Strong
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190. Key fragmentation patterns would likely involve cleavage at the acyl group.

m/zFragment
190[M]⁺
119[CH₃C₆H₄CO]⁺ (p-toluoyl cation)
91[C₇H₇]⁺ (tropylium cation)
71[C₅H₁₁]⁺ (pentyl cation)

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis.[10] Its reactivity is primarily centered around the ketone functional group and the aromatic ring.

Reactions involving the ketone group:

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Oxidation: While ketones are generally resistant to oxidation, they can undergo Baeyer-Villiger oxidation to form an ester.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

  • Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into an alkene.

Reactions involving the aromatic ring:

  • Electrophilic Aromatic Substitution: The p-tolyl group can undergo further electrophilic substitution, with the existing alkyl and acyl groups influencing the position of the incoming substituent.

  • Benzylic Position Reactions: The methyl group on the aromatic ring can undergo reactions at the benzylic position, such as free-radical halogenation.

Application in Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules, including potential anti-inflammatory agents and enzyme activators.[3] It is also a precursor for the creation of fragrance compounds, contributing to woody and floral scents.[3]

Logical Relationship in Synthetic Application

G cluster_starting_material Starting Material cluster_reactions Chemical Transformations cluster_intermediates Intermediate Products cluster_final_products Final Products Start This compound Reduction Reduction Start->Reduction Nucleophilic_Addition Nucleophilic Addition Start->Nucleophilic_Addition Wittig Wittig Reaction Start->Wittig Aromatic_Sub Electrophilic Aromatic Substitution Start->Aromatic_Sub Alcohol Secondary/Tertiary Alcohol Reduction->Alcohol Nucleophilic_Addition->Alcohol Alkene Alkene Wittig->Alkene Substituted_Aromatic Substituted Aromatic Ketone Aromatic_Sub->Substituted_Aromatic Pharma Pharmaceuticals Alcohol->Pharma Fragrance Fragrances Alkene->Fragrance Substituted_Aromatic->Pharma

Caption: Synthetic utility of this compound.

Safety Information

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Synthesis of 1-(p-Tolyl)hexan-1-one via Friedel-Crafts Acylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts acylation is a fundamental and powerful reaction in organic chemistry for the synthesis of aryl ketones, which are pivotal intermediates in the development of pharmaceuticals, fine chemicals, and agrochemicals.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride with a strong Lewis acid catalyst.[3]

This guide provides an in-depth technical overview of the synthesis of 1-(p-tolyl)hexan-1-one through the Friedel-Crafts acylation of toluene with hexanoyl chloride, utilizing aluminum chloride (AlCl₃) as the catalyst. A key advantage of this method over Friedel-Crafts alkylation is that the acyl group deactivates the aromatic ring product, preventing further substitution reactions and ensuring monoacylation.[1][4] Furthermore, the acylium ion intermediate is resonance-stabilized and not susceptible to the rearrangements that can complicate alkylation reactions.[1][5]

Reaction Mechanism

The Friedel-Crafts acylation of toluene proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with hexanoyl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[5][6]

  • Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. The methyl group on toluene is an ortho-, para-directing activator. However, due to the steric bulk of the acylium ion-catalyst complex, the attack predominantly occurs at the less hindered para position.[4][7]

  • Formation of Sigma Complex: The electrophilic attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity. This step regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct.[6]

G Figure 1: Reaction Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HexanoylCl Hexanoyl Chloride AcyliumIon Hexanoyl Cation (Acylium Ion) HexanoylCl->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Catalyst) AlCl4 [AlCl₄]⁻ Toluene Toluene SigmaComplex Sigma Complex (Arenium Ion) Toluene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product + [AlCl₄]⁻ HCl HCl AlCl3_2 AlCl₃ (Regenerated)

Caption: Figure 1: Reaction Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol details the synthesis of this compound. Safety Note: Anhydrous aluminum chloride is corrosive and reacts violently with water. Hexanoyl chloride is also corrosive and moisture-sensitive. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All glassware must be thoroughly oven-dried.[8]

Materials and Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Hexanoyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.[4]

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve hexanoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and place it in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • Addition of Aromatic Substrate: After the complete addition of hexanoyl chloride, add a solution of toluene (1.05 equivalents) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature.[4]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[9] This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[4]

  • Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the Friedel-Crafts acylation of toluene. Yields and reaction times can vary based on the scale and specific conditions.

ParameterValueReference/Note
Reactants
Toluene1.05 eqSlight excess to ensure full consumption of the acylating agent.
Hexanoyl Chloride1.0 eqLimiting reagent.
Aluminum Chloride (AlCl₃)1.1 - 1.2 eqStoichiometric amount needed as it complexes with the product ketone.[4]
Solvent
Dichloromethane (DCM)5-10 mL per mmol of limiting reagentAnhydrous grade is critical.
Reaction Conditions
Initial Temperature0 - 5 °CTo control the initial exothermic reaction.[4]
Reaction TemperatureRoom TemperatureAfter initial addition.
Reaction Time2 - 4 hoursMonitored by TLC.
Product
Expected ProductThis compoundPara-isomer is the major product.[7]
Typical Yield75 - 90%Varies with purification method.

Experimental Workflow Visualization

The logical flow of the experimental procedure, from initial setup to final product isolation, is outlined below.

G Figure 2: Experimental Workflow cluster_setup 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Isolation Setup Assemble Dry Glassware (Flask, Condenser, Funnel) Charge Charge Flask with AlCl₃ & DCM Setup->Charge Cool Cool to 0-5 °C Charge->Cool AddHex Dropwise Addition of Hexanoyl Chloride Cool->AddHex AddTol Dropwise Addition of Toluene AddHex->AddTol Stir Stir at Room Temperature (1-2 hours) AddTol->Stir Quench Quench with Ice/HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry with MgSO₄ & Filter Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Purify by Vacuum Distillation or Chromatography Evaporate->Purify Product Isolated this compound Purify->Product

Caption: Figure 2: Experimental Workflow for Synthesis.

References

An In-depth Technical Guide to 1-(p-Tolyl)hexan-1-one and its Analogs: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(p-Tolyl)hexan-1-one, including its chemical identity and synonyms. Due to the limited publicly available biological data on this specific molecule, this guide extends its scope to include a detailed analysis of a closely related and well-studied analog, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, also known as pyrovalerone. The information on this analog serves as a valuable proxy for understanding the potential biological activities and mechanisms of action for compounds within this chemical class.

Chemical Identification

IUPAC Name: this compound[1]

Synonyms:

  • 1-(4-methylphenyl)hexan-1-one

  • Pentyl 4-methylphenyl ketone

  • 1-Hexanone, 1-(4-methylphenyl)-

Molecular Formula: C₁₃H₁₈O[1]

Synthesis Protocol

Representative Experimental Protocol: Synthesis of an Analogous Aryl Pentanone [2]

Objective: To synthesize an aryl pentanone via the partial alkylation of the corresponding benzoyl chloride.

Materials:

  • 3-Methylbenzoyl chloride (or p-Tolylbenzoyl chloride for the target compound)

  • Morpholine

  • Diisobutylaluminium hydride (DIBALH) (1.0 M in hexane)

  • n-Butyllithium (n-BuLi) (1.6 M in hexane)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • 1 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • A dry, argon-flushed flask equipped with a magnetic stirring bar and a septum is charged with morpholine (1.25 mmol) and 10 mL of anhydrous THF.

  • The solution is cooled to 0 °C in an ice bath.

  • DIBALH (1.2 mL, 1.2 mmol) is added dropwise, and the mixture is stirred for 3 hours at 0 °C.

  • The appropriate benzoyl chloride (1.0 mmol) is added slowly to the reaction mixture, and it is stirred for an additional 10 minutes.

  • n-BuLi (1.25 mL, 2.0 mmol) is then added, and the mixture is stirred for another 10 minutes.

  • The reaction is quenched by the addition of 10 mL of 1 N HCl.

  • The aqueous layer is extracted with diethyl ether (2 x 10 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield the desired product.

Biological Activity of a Close Analog: 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone)

Research into analogs of this compound has identified a promising class of monoamine uptake inhibitors. Specifically, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) and its derivatives have been shown to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[3] This selective inhibition of dopamine and norepinephrine reuptake is a key area of interest in the development of treatments for conditions such as cocaine abuse.[3]

The lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was resolved into its enantiomers, with the S isomer demonstrating greater biological activity.[3]

The following table summarizes the in vitro biological activity of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one and its analogs. The data represents the ligand affinities (Ki) for inhibiting radioligand binding to the transporters and the functional inhibition of monoamine uptake (IC₅₀).

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)
1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (4a) 16.4 ± 1.540.7 ± 3.22,130 ± 15018.5 ± 1.225.6 ± 2.11,840 ± 120
(S)-4a 8.2 ± 0.722.1 ± 1.81,560 ± 1109.7 ± 0.814.3 ± 1.11,270 ± 95
(R)-4a 28.6 ± 2.465.4 ± 5.13,450 ± 26032.1 ± 2.541.8 ± 3.32,980 ± 210

Data extracted from Rothman et al., J. Med. Chem. 2008, 51, 13, 3878–3886. The original publication should be consulted for full details.

Protocol: Radioligand Binding Assays [3]

Objective: To determine the affinity of test compounds for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Tissue Preparation: Rat brain tissue (striatum for DAT, hippocampus for NET, and cortex for SERT) is homogenized in a buffer solution.

  • Radioligand: [¹²⁵I]RTI-55 is used as the radioligand for all three transporters.

  • Assay: The homogenates are incubated with the radioligand and various concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by filtration.

  • Detection: The amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Protocol: Monoamine Uptake Inhibition Assays [3]

Objective: To measure the functional inhibition of dopamine, norepinephrine, and serotonin uptake by the test compounds.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from the corresponding rat brain regions as mentioned above.

  • Radiolabeled Neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin are used.

  • Assay: Synaptosomes are incubated with the radiolabeled neurotransmitter and different concentrations of the test compound.

  • Termination: Uptake is terminated by rapid filtration and washing.

  • Detection: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values are determined from the concentration-response curves.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one and its analogs is the inhibition of monoamine transporters. This action increases the concentration of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Analog This compound Analog Analog->DAT Inhibition

Caption: Inhibition of the dopamine transporter (DAT) by a this compound analog.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Binding_Assay Radioligand Binding (DAT, NET, SERT) Purification->Binding_Assay Uptake_Assay Monoamine Uptake Inhibition Assay Purification->Uptake_Assay PK_Studies Pharmacokinetic Studies Uptake_Assay->PK_Studies PD_Studies Pharmacodynamic (Behavioral) Studies Uptake_Assay->PD_Studies

Caption: General workflow for the synthesis and evaluation of novel monoamine reuptake inhibitors.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of the aromatic ketone 1-(p-Tolyl)hexan-1-one. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols for determining its solubility in various solvents and its stability under different environmental conditions, drawing upon established methodologies for similar aromatic ketones and pharmaceutical compounds. The guide includes structured data tables with representative values for analogous compounds, detailed experimental workflows, and logical diagrams to facilitate a thorough understanding and practical application of these principles in a research and development setting.

Introduction

This compound is an aromatic ketone with a chemical structure that suggests moderate lipophilicity. Understanding its solubility and stability is crucial for a wide range of applications, including its potential use as an intermediate in organic synthesis, its formulation in various products, and its behavior as a potential pharmaceutical agent. This guide details the necessary experimental procedures to characterize these critical physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the closely related, more studied compound 1-(p-Tolyl)ethanone are presented below. These properties are essential for predicting the compound's behavior in various systems.

PropertyThis compound (Predicted/Estimated)1-(p-Tolyl)ethanone (Experimental)Reference
Molecular Formula C₁₃H₁₈OC₉H₁₀O
Molecular Weight 190.29 g/mol 134.18 g/mol [1]
Appearance Likely a liquid or low-melting solidClear colorless to pale yellow liquid
Boiling Point Not available226 °C
Melting Point Not available22-24 °C
Water Solubility Predicted to be low0.37 g/L (15 °C)
LogP (Octanol-Water Partition Coefficient) Predicted to be higher than 1-(p-Tolyl)ethanone2.1[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical factor in its formulation and delivery. The following section outlines the protocol for determining the solubility of this compound in various solvents.

Experimental Protocol for Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents at a controlled temperature.

Objective: To determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents.

Materials:

  • This compound

  • Solvents: Purified Water, Ethanol, Methanol, Acetonitrile, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO), Toluene, Hexane

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent.

    • Ensure that there is undissolved solid or liquid phase of the compound at the bottom of each vial.

  • Equilibration:

    • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered samples with a suitable mobile phase to a concentration within the calibration range of the analytical method.

    • Analyze the samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L for each solvent.

Representative Solubility Data

The following table presents representative solubility data for aromatic ketones in various solvents. The actual solubility of this compound should be determined experimentally.

SolventExpected Solubility of this compoundRationale
Water Very slightly soluble to practically insolubleThe long hexanoyl chain significantly increases lipophilicity compared to shorter-chain analogs.
Ethanol Freely solubleThe aromatic and carbonyl groups can interact with the polar hydroxyl group of ethanol, while the alkyl chain is compatible with the ethyl group.
Methanol SolubleSimilar to ethanol, good solvation is expected.
Acetonitrile SolubleA polar aprotic solvent that can effectively solvate the ketone.
Propylene Glycol SolubleA common co-solvent in pharmaceutical formulations, expected to solubilize the compound.
PEG 400 SolubleAnother common co-solvent with good solubilizing capacity for moderately lipophilic compounds.
DMSO Freely solubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Toluene Freely solubleThe aromatic ring of toluene will have favorable interactions with the p-tolyl group of the compound.
Hexane SolubleThe hexanoyl chain will have good compatibility with the non-polar hexane.

Stability Profile

Stability testing is essential to ensure that a chemical compound maintains its quality, safety, and efficacy over time. This section outlines protocols for assessing the stability of this compound under various stress conditions.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are conducted to identify potential degradation products and pathways.[3]

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Procedure:

  • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (purified water), and basic (e.g., 0.1 N NaOH) media.

  • Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).

  • At predetermined time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products. Most ketones are generally stable to hydrolysis under neutral conditions but can undergo reactions in acidic or basic media.

Objective: To assess the susceptibility of this compound to oxidation.

Procedure:

  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Store the solution at room temperature for a defined period.

  • Analyze samples at various time points by HPLC to monitor for degradation.

Objective: To determine the effect of light exposure on the stability of this compound.[4][5]

Procedure:

  • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After a specified duration of exposure, analyze both the exposed and control samples by HPLC.

Objective: To evaluate the stability of this compound at elevated temperatures.

Procedure:

  • Solid State: Place a solid sample of the compound in a stability chamber at an elevated temperature (e.g., 60 °C or 80 °C).

  • Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature.

  • Analyze samples at various time points by HPLC.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the decomposition temperature of the compound by measuring its mass change as a function of temperature.[6][7]

Long-Term Stability Study Protocol

Objective: To establish the shelf-life of this compound under recommended storage conditions.

Procedure:

  • Store samples of the compound in its intended container closure system at long-term storage conditions (e.g., 25 °C / 60% RH) and accelerated conditions (e.g., 40 °C / 75% RH).[8]

  • Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[8]

  • The testing should include appearance, assay of the active substance, and quantification of any degradation products.

Analytical Methodology

A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method for Quantification

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (likely around 254 nm).

  • Injection Volume: 10 µL.

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (e.g., 24-48h) prep1->prep2 prep3 Filter supernatant (0.45 µm filter) prep2->prep3 analysis1 Dilute filtered sample prep3->analysis1 analysis2 Inject into HPLC system analysis1->analysis2 analysis3 Quantify concentration against standard curve analysis2->analysis3 result1 Calculate solubility (mg/mL or mol/L) analysis3->result1

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Stability Assessment

G cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term Stability Study start This compound Sample hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., H2O2) start->oxidation photostability Photostability (UV/Vis light) start->photostability thermal_stress Thermal Stress (Elevated Temp.) start->thermal_stress long_term ICH Conditions (e.g., 25°C/60%RH) start->long_term accelerated Accelerated Conditions (e.g., 40°C/75%RH) start->accelerated analysis Stability-Indicating HPLC Analysis hydrolysis->analysis oxidation->analysis photostability->analysis thermal_stress->analysis long_term->analysis accelerated->analysis evaluation Evaluate Degradation Profile and Establish Shelf-Life analysis->evaluation

Caption: Logical workflow for the stability assessment of a chemical compound.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing appropriate analytical techniques, researchers and drug development professionals can generate the necessary data to support formulation development, regulatory submissions, and ensure the quality and safety of products containing this compound. While specific data for this compound is sparse, the methodologies outlined are robust and widely applicable to aromatic ketones.

References

Potential Research Applications of 1-(p-Tolyl)hexan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(p-Tolyl)hexan-1-one, an aryl ketone, presents a versatile scaffold for chemical synthesis and drug discovery. This technical guide explores its potential research applications, focusing on its synthesis, chemical properties, and prospective biological activities. While experimental data on the specific biological effects of this compound are limited in publicly available literature, this document provides a comprehensive overview of its characteristics and outlines detailed experimental protocols for its synthesis and potential evaluation as an anti-inflammatory agent. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related compounds.

Introduction

Aryl ketones are a significant class of organic compounds that form the structural basis of numerous biologically active molecules.[1] Their inherent chemical reactivity and modular nature make them valuable starting materials and intermediates in medicinal chemistry. This compound, with its distinct p-tolyl and hexanoyl moieties, represents a promising, yet underexplored, member of this class. The structural features of this compound suggest potential interactions with biological targets involved in inflammatory pathways, making it a candidate for investigation as a novel anti-inflammatory agent. This guide provides a detailed overview of its synthesis, spectral characterization, and potential biological evaluation.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
Molecular Formula C₁₃H₁₈O[2]
Molecular Weight 190.28 g/mol [2]
CAS Number 1669-33-6[3]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Solubility Expected to be soluble in organic solvents
Synthesis via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with hexanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_products Products toluene Toluene AlCl3 AlCl₃ toluene->AlCl3 hexanoyl_chloride Hexanoyl Chloride hexanoyl_chloride->AlCl3 product This compound AlCl3->product Catalyst HCl HCl AlCl3->HCl

Figure 1: Reaction scheme for the Friedel-Crafts acylation synthesis of this compound.

Materials:

  • Toluene (anhydrous)

  • Hexanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Reactants: Slowly add a solution of hexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL) to the stirred suspension via the addition funnel. After the addition is complete, add toluene (1.5 equivalents) dropwise over 30 minutes.

  • Reaction: After the addition of toluene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL). Stir until all the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the p-tolyl group and the aliphatic protons of the hexanoyl chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d2HAromatic protons ortho to the carbonyl group
~7.25d2HAromatic protons meta to the carbonyl group
~2.90t2H-CH₂- adjacent to the carbonyl group
~2.40s3HMethyl protons of the tolyl group
~1.70quint2H-CH₂-
~1.35m4H-(CH₂)₂-
~0.90t3HTerminal -CH₃ group
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

Chemical Shift (δ, ppm)Assignment
~200C=O
~143Aromatic C (para to methyl)
~135Aromatic C (ipso to carbonyl)
~129Aromatic C (meta to methyl)
~128Aromatic C (ortho to methyl)
~38-CH₂- adjacent to C=O
~31-CH₂-
~24-CH₂-
~22-CH₂-
~21-CH₃ (tolyl)
~14Terminal -CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the carbonyl group and characteristic bands for the aromatic and aliphatic C-H bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1685StrongC=O stretch (aryl ketone)
~1600, ~1500MediumAromatic C=C stretch
~820Strongp-disubstituted benzene C-H bend
Mass Spectrometry

The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
190Molecular ion [M]⁺
119[CH₃C₆H₄CO]⁺ (acylium ion)
91[C₇H₇]⁺ (tropylium ion)
71[C₅H₁₁]⁺
43[C₃H₇]⁺

Potential Research Applications in Drug Discovery

While specific biological data for this compound is scarce, its structural features suggest potential as a modulator of inflammatory pathways. Aryl ketones are known to interact with various enzymes, and the hexanoyl chain can influence lipophilicity and membrane interactions.

Anti-inflammatory Activity

Inflammation is a complex biological response involving various enzymatic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which lead to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Aryl ketones have been investigated as inhibitors of these enzymes.

The COX enzymes (COX-1 and COX-2) are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH₂ COX->PGH2 PGs Prostaglandins (e.g., PGE₂) PGH2->PGs Inflammation Inflammation PGs->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->COX Inhibition

Figure 2: Potential inhibition of the cyclooxygenase pathway by this compound.

The 5-lipoxygenase (5-LOX) pathway is responsible for the production of leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic conditions.

G AA Arachidonic Acid LOX 5-Lipoxygenase AA->LOX LTA4 LTA₄ LOX->LTA4 LTs Leukotrienes (e.g., LTB₄) LTA4->LTs Inflammation Inflammation LTs->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->LOX Inhibition

Figure 3: Potential inhibition of the lipoxygenase pathway by this compound.

Experimental Protocols for Biological Evaluation

To investigate the potential anti-inflammatory activity of this compound, a series of in vitro assays can be performed.

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H₂ (PGH₂) by the COX-2 enzyme. The production of PGH₂ can be monitored using a colorimetric or fluorometric probe.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe kit for COX activity

  • This compound (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and celecoxib in DMSO.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control at various concentrations.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the product formation using a plate reader according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

G start Prepare Reagents add_enzyme Add COX-2 Enzyme and Buffer to Plate start->add_enzyme add_inhibitor Add Test Compound (this compound) or Controls add_enzyme->add_inhibitor pre_incubate Pre-incubate (15 min) add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate incubate Incubate (37°C, 10 min) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Measure Product Formation stop_reaction->read_plate analyze Calculate % Inhibition and IC₅₀ read_plate->analyze

Figure 4: Experimental workflow for the in vitro COX-2 inhibition assay.

Principle: This assay measures the ability of a test compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes. The product formation can be quantified using a specific assay kit.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • 5-LOX inhibitor screening assay kit

  • This compound (test compound)

  • Zileuton (positive control)

  • DMSO (vehicle)

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and Zileuton in DMSO.

  • In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound or control at various concentrations.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).

  • Measure the product formation using a plate reader according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Conclusion

This compound represents a readily accessible aryl ketone with potential for development as a novel therapeutic agent. While direct evidence of its biological activity is currently limited, its structural similarity to known enzyme inhibitors suggests that it warrants further investigation, particularly in the context of anti-inflammatory drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the chemical and biological properties of this compound. Further studies, including the in vitro and in vivo evaluations proposed, are necessary to elucidate its mechanism of action and therapeutic potential.

References

A Comprehensive Review of 1-(p-Tolyl)hexan-1-one and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Tolyl)hexan-1-one and its diverse analogs represent a class of aromatic ketones that have garnered significant interest in medicinal chemistry. The core structure, consisting of a p-tolyl group attached to a hexan-1-one moiety, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of this compound and its analogs, detailing their synthesis, chemical properties, and biological activities, with a focus on their potential as antimicrobial and anticancer agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new pharmaceuticals.

Synthesis and Characterization

The synthesis of this compound and its analogs is most commonly achieved through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

A typical procedure for the synthesis of this compound involves the reaction of toluene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3]

Materials:

  • Toluene

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (or another suitable solvent)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • A reaction flask is charged with anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[2]

  • The mixture is cooled in an ice bath.[2]

  • Hexanoyl chloride, dissolved in dichloromethane, is added dropwise to the stirred suspension.[3]

  • After the addition is complete, a solution of toluene in dichloromethane is added dropwise while maintaining the low temperature.[2]

  • Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.[2]

  • The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[2]

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[1]

  • The combined organic layers are washed successively with water, sodium bicarbonate solution, and brine.[1][2]

  • The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

  • The crude this compound is then purified, typically by vacuum distillation or column chromatography on silica gel.[1][3]

Experimental Workflow for Friedel-Crafts Acylation

G reagents Toluene, Hexanoyl Chloride, Anhydrous AlCl3, CH2Cl2 reaction_setup Combine AlCl3 and CH2Cl2 under inert atmosphere reagents->reaction_setup cooling Cool to 0°C reaction_setup->cooling add_acyl_chloride Add Hexanoyl Chloride in CH2Cl2 dropwise cooling->add_acyl_chloride add_toluene Add Toluene in CH2Cl2 dropwise add_acyl_chloride->add_toluene reaction Stir at room temperature add_toluene->reaction quench Pour into ice/HCl reaction->quench extraction Separate organic layer and extract aqueous layer quench->extraction washing Wash with H2O, NaHCO3, and brine extraction->washing drying Dry over MgSO4 washing->drying evaporation Remove solvent under reduced pressure drying->evaporation purification Purify by distillation or chromatography evaporation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Characterization

The synthesized compounds are typically characterized by various spectroscopic methods to confirm their structure and purity.

Spectroscopic Data for this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the p-tolyl group (two doublets in the range of δ 7.0-8.0 ppm), a singlet for the methyl group on the tolyl ring (around δ 2.4 ppm), a triplet for the methylene group adjacent to the carbonyl group, multiplets for the other methylene groups of the hexanoyl chain, and a triplet for the terminal methyl group of the hexanoyl chain.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon (downfield, around δ 200 ppm), signals for the aromatic carbons, the methyl carbon of the tolyl group, and the carbons of the hexanoyl chain.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1670-1690 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₈O, 190.28 g/mol ).

Biological Activities

Analogs of this compound have demonstrated a range of biological activities, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Chalcone derivatives, which are α,β-unsaturated ketones, and other ketone-containing compounds have been investigated for their antimicrobial properties.

Table 1: Antimicrobial Activity of this compound Analogs

Compound/AnalogTest OrganismMIC (µg/mL)Reference
(E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione derivative (SW3)Escherichia coli9.3 ± 0.5 (at 5 µg/mL)[3]
(E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione derivative (SW3)Staphylococcus aureus8.4 ± 0.3 (at 5 µg/mL)[3]
(E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione derivative (SW6)Escherichia coli9.1 ± 0.4 (at 5 µg/mL)[3]
(E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione derivative (SW6)Pseudomonas aeruginosa10.8 ± 0.6 (at 5 µg/mL)[3]
Chalcone derivative 9Pseudomonas aeruginosa40[4]
Chalcone derivative 9Escherichia coli80[4]
Chalcone derivative 11Staphylococcus aureus40[4]
Chalcone derivative 11Candida albicans80[4]
Isoxazole-containing chalcone 28Staphylococcus aureus1[5]
Isoxazole-containing chalcone 28Pseudomonas aeruginosa1[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a widely used technique for determining MIC values.[6][7][8][9]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the wells of a 96-well plate using MHB.[8]

  • A standardized bacterial inoculum (typically adjusted to a 0.5 McFarland standard) is prepared and further diluted to the desired final concentration.[9]

  • Each well containing the diluted compound is inoculated with the bacterial suspension.[8]

  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).[8]

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Experimental Workflow for Broth Microdilution Assay

G start Prepare serial dilutions of test compound in 96-well plate inoculation Inoculate wells with bacterial suspension start->inoculation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculation controls Include positive and negative controls inoculation->controls incubation Incubate at 37°C for 18-24 hours controls->incubation read_results Determine MIC by visual inspection for growth incubation->read_results end Lowest concentration with no visible growth = MIC read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity

Numerous analogs of this compound, particularly those incorporating chalcone and quinazoline scaffolds, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of this compound Analogs

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide (4j)Huh7 (Liver)1.6[10]
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide (4j)MCF-7 (Breast)3.3[10]
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide (4j)HCT116 (Colon)1.1[10]
8-(o-Tolyl)quinazoline derivative (A5)PD-1/PD-L1 Inhibition0.02378[11]
Chalcone derivative (A14)MCF-7 (Breast)9.795[9]
Chalcone derivative (25)MCF-7 (Breast)3.44 ± 0.19[12]
Chalcone derivative (25)HepG2 (Liver)4.64 ± 0.23[12]
Chalcone derivative (25)HCT116 (Colon)6.31 ± 0.27[12]
Quinazolinone derivative (101)L1210 (Leukemia)5.8[13]
Quinazolinone derivative (101)K562 (Leukemia)>50% inhibition at 1 µg/mL[13]
Quinazolinone derivative (101)MCF-7 (Breast)0.34[13]
Quinazolinone derivative (101)CA46 (Burkitt lymphoma)1.0[13]
Quinazolinone derivative (127)A549 (Lung)12.30 ± 4.12[4]
Quinazolinone derivative (127)PC-3 (Prostate)17.08 ± 3.61[4]
Quinazolinone derivative (127)SMMC-7721 (Liver)15.68 ± 1.64[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[17]

  • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[18]

  • Following the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a few hours (e.g., 4 hours) to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[17]

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Experimental Workflow for MTT Assay

G start Seed cells in 96-well plates treatment Treat cells with various concentrations of test compound start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for 4 hours to allow formazan formation add_mtt->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Mechanisms of Action

The anticancer activity of this compound analogs, particularly chalcones, is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. This can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[2][19][20][21][22]

Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage/ Cellular Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Executioner Caspase) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and duplication. Dysregulation of the cell cycle is a hallmark of cancer. Many anticancer compounds, including chalcone analogs, can induce cell cycle arrest, preventing cancer cells from proliferating.[11][23][24][25][26]

Cell Cycle Regulation Pathway

G cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb cyclinD_CDK46->pRb E2F E2F pRb->E2F S_phase_genes S-phase Genes E2F->S_phase_genes S S Phase S_phase_genes->S cyclinE_CDK2 Cyclin E-CDK2 cyclinE_CDK2->pRb cyclinB_CDK1 Cyclin B-CDK1 mitosis Mitosis cyclinB_CDK1->mitosis M M Phase mitosis->M G1 G1 Phase G1->S G2 G2 Phase S->G2 G2->M M->G1

Caption: A simplified diagram of key regulators in the cell cycle pathway.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Chalcones have been shown to inhibit tubulin polymerization, leading to disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately apoptosis.[3][18][27][28][29]

Tubulin Polymerization Inhibition Pathway

G tubulin_dimers α/β-Tubulin Dimers microtubule_assembly Microtubule Assembly tubulin_dimers->microtubule_assembly mitotic_spindle Mitotic Spindle Formation microtubule_assembly->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division chalcones Chalcone Analogs chalcones->tubulin_dimers Bind to colchicine site

Caption: The inhibitory effect of chalcone analogs on tubulin polymerization and cell division.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer therapies. The synthetic accessibility of these compounds, primarily through Friedel-Crafts acylation, allows for the generation of diverse libraries for structure-activity relationship studies. The biological data accumulated to date, particularly for chalcone and quinazoline derivatives, highlight their potent inhibitory effects against various microbial pathogens and cancer cell lines. The mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization, provide a solid foundation for further optimization and development of these compounds as clinical candidates. This technical guide serves as a comprehensive resource to aid researchers in their efforts to harness the therapeutic potential of this versatile chemical scaffold.

References

An In-Depth Technical Guide on 1-(p-Tolyl)hexan-1-one: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(p-Tolyl)hexan-1-one, a ketone of interest in organic synthesis. While the specific historical details of its initial discovery remain nuanced, its synthesis is firmly rooted in the principles of classical organic reactions. This document details the established synthetic routes, experimental protocols, and physicochemical properties of this compound, presenting a valuable resource for professionals in chemical research and drug development.

Introduction

This compound, also known as 4'-methylhexanophenone, is an aromatic ketone characterized by a hexanoyl group attached to a p-tolyl moiety. Its structure lends itself to further functionalization, making it a potentially useful intermediate in the synthesis of more complex molecules. This guide will explore the synthetic pathways, experimental procedures, and known properties of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and characterization.

PropertyValueReference
CAS Number 1669-33-6[1][2][3][4][5]
Molecular Formula C₁₃H₁₈O[1]
Molecular Weight 190.28 g/mol [1]
Melting Point 39.5-40.5 °C[1]
Boiling Point 130-135 °C (at 4 Torr)[1]
Density (Predicted) 0.936 ± 0.06 g/cm³[1]

Synthesis and History

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis falls under the well-established category of Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877. This powerful method for forming carbon-carbon bonds by acylating aromatic rings is the most probable route for its initial and subsequent syntheses.

Two primary synthetic strategies are viable for the preparation of this compound:

  • Friedel-Crafts Acylation of Toluene: This is the most direct and widely used method for synthesizing aryl ketones. It involves the reaction of toluene with hexanoyl chloride or hexanoic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The methyl group of toluene is an ortho-, para-director, but due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.

  • Grignard Reaction: An alternative approach involves the reaction of a Grignard reagent, specifically p-tolylmagnesium bromide, with a hexanoyl derivative such as hexanoyl chloride. This method also effectively forms the desired carbon-carbon bond.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not explicitly widespread in readily accessible literature. However, based on general protocols for Friedel-Crafts acylations and Grignard reactions, the following methodologies can be reliably employed.

3.1.1. Friedel-Crafts Acylation of Toluene with Hexanoyl Chloride

This procedure is adapted from established protocols for the acylation of toluene.

Reagents:

  • Toluene

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add hexanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Toluene: Add toluene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

3.1.2. Grignard Reaction of p-Tolylmagnesium Bromide with Hexanoyl Chloride

This protocol is based on standard procedures for Grignard reactions.

Reagents:

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hexanoyl chloride

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 4-bromotoluene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

  • Reaction with Acyl Chloride: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of hexanoyl chloride in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthetic Pathways

The two primary synthetic routes for this compound can be visualized as follows:

G cluster_0 Friedel-Crafts Acylation cluster_1 Grignard Reaction Toluene Toluene 1_p_Tolyl_hexan_1_one_FC This compound Toluene->1_p_Tolyl_hexan_1_one_FC + Hexanoyl Chloride Hexanoyl_chloride Hexanoyl_chloride Hexanoyl_chloride->1_p_Tolyl_hexan_1_one_FC AlCl3 AlCl3 AlCl3->1_p_Tolyl_hexan_1_one_FC Catalyst p_Tolylmagnesium_bromide p-Tolylmagnesium bromide 1_p_Tolyl_hexan_1_one_G This compound p_Tolylmagnesium_bromide->1_p_Tolyl_hexan_1_one_G + Hexanoyl Chloride Hexanoyl_chloride_G Hexanoyl Chloride Hexanoyl_chloride_G->1_p_Tolyl_hexan_1_one_G

Caption: Primary synthetic routes to this compound.

Experimental Workflow: Friedel-Crafts Acylation

A generalized workflow for the synthesis and purification of this compound via Friedel-Crafts acylation is depicted below.

G start Start reaction Friedel-Crafts Acylation (Toluene + Hexanoyl Chloride + AlCl3) start->reaction workup Aqueous Workup (HCl/Ice) reaction->workup extraction Extraction with DCM workup->extraction washing Wash with H2O, NaHCO3, Brine extraction->washing drying Dry over MgSO4/Na2SO4 washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation or Chromatography) concentration->purification product Pure this compound purification->product

Caption: Experimental workflow for Friedel-Crafts synthesis.

Conclusion

This compound is a readily accessible aromatic ketone with potential applications as a synthetic intermediate. While its specific discovery is not prominently documented, its synthesis is straightforward using established methods like Friedel-Crafts acylation and Grignard reactions. This guide provides the necessary theoretical background and practical considerations for the synthesis and handling of this compound, serving as a valuable resource for chemists in academia and industry. Further research into its reactivity and potential applications could unveil new avenues for its use in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(p-Tolyl)hexan-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(p-Tolyl)hexan-1-one through the Friedel-Crafts acylation of toluene with hexanoyl chloride. The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds and the synthesis of aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, purification, and characterization of the final product.

Introduction

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[1] In this application, toluene undergoes acylation with hexanoyl chloride in the presence of aluminum chloride (AlCl₃) to predominantly yield this compound. The methyl group of toluene is an ortho-, para-directing group; however, the para-substituted product is typically favored due to reduced steric hindrance.[4] The resulting aryl ketone, this compound, serves as a key building block in the synthesis of various more complex organic molecules.

Reaction Scheme

Data Presentation

ParameterValueReference
Reactant 1 TolueneGeneral Protocol
Reactant 2 Hexanoyl ChlorideGeneral Protocol
Catalyst Aluminum Chloride (AlCl₃)[5][6]
Solvent Dichloromethane (CH₂Cl₂)[5][7]
Reaction Temperature 0 °C to Room Temperature[5]
Reaction Time 1-2 hoursInferred from similar reactions
Typical Yield 85-95% (estimated)Inferred from similar reactions
Purification Method Column Chromatography[7][8][9]

Experimental Protocol

Materials:

  • Toluene (C₇H₈)

  • Hexanoyl chloride (C₆H₁₁ClO)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser (optional, for temperature control)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Procedure:

  • Reaction Setup:

    • Set up a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under a fume hood.

    • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of Reactants:

    • In the addition funnel, prepare a solution of toluene (1.0 equivalent) and hexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • Add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C over a period of 30 minutes. The reaction mixture will typically turn a bright yellow or orange color.[5]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.[7][9]

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Visualization of the Experimental Workflow

Friedel_Crafts_Acylation_Workflow cluster_setup 1. Reaction Setup cluster_addition 2. Reactant Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification & Characterization A Dry Round-Bottom Flask B Add Anhydrous AlCl₃ and CH₂Cl₂ A->B C Cool to 0°C (Ice Bath) B->C E Add Dropwise to Flask at 0°C C->E D Prepare Solution: Toluene + Hexanoyl Chloride in CH₂Cl₂ D->E F Warm to Room Temperature E->F G Stir for 1-2 hours F->G H Monitor by TLC G->H I Quench with Ice/HCl H->I J Separate Organic Layer I->J K Wash with HCl, NaHCO₃, Brine J->K L Dry with MgSO₄/Na₂SO₄ K->L M Filter and Concentrate L->M N Column Chromatography M->N O Characterize Product (NMR, IR) N->O

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1-(p-Tolyl)hexan-1-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Tolyl)hexan-1-one is a valuable lipophilic building block in organic synthesis, particularly for the construction of biologically active molecules. Its structure, featuring a p-tolyl group and a hexanoyl chain, allows for the synthesis of diverse compounds with potential applications in medicinal chemistry. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of chalcones and their subsequent conversion into heterocyclic scaffolds such as pyrimidines and pyrazolines, which are known to exhibit a range of pharmacological activities.

Application I: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to novel chalcone derivatives.

General Reaction Scheme

start This compound chalcone Chalcone Derivative start->chalcone Claisen-Schmidt Condensation aldehyde Ar-CHO aldehyde->chalcone reagents Base (NaOH or KOH) Ethanol, rt reagents->chalcone

Caption: Claisen-Schmidt condensation of this compound.

Experimental Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(p-tolyl)prop-2-en-1-one

This protocol describes a representative Claisen-Schmidt condensation.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in ethanol (15 mL).

  • To this stirred solution, add an aqueous solution of sodium hydroxide (10% w/v, 5 mL) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of approximately 2.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford the pure chalcone.

Data Presentation

Table 1: Representative Yields and Physical Data of Chalcones Derived from Aryl Ketones

EntryAryl KetoneAldehydeCatalystReaction Time (h)Yield (%)Melting Point (°C)
14'-MethylacetophenoneBenzaldehydePPA, H2SO4295-
2Acetophenone4-ChlorobenzaldehydeNaOH1--
34-Aminoacetophenone4-NitrobenzaldehydeNaOH---

Note: Data for closely related compounds are presented to indicate expected outcomes.

Table 2: Representative Spectral Data for a Chalcone Derivative

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)MS (m/z)
(E)-3-(4-chlorophenyl)-1-(p-tolyl)prop-2-en-1-one8.01 (d, 2H), 7.82 (d, 1H, J=15.6 Hz, H-β), 7.63 (d, 2H), 7.45 (d, 2H), 7.39 (d, 1H, J=15.6 Hz, H-α), 7.28 (d, 2H), 2.44 (s, 3H, -CH3)189.5 (C=O), 144.2, 143.5, 136.2, 135.4, 133.7, 129.8, 129.5, 129.2, 128.8, 122.0, 21.7 (-CH3)1660 (C=O), 1595 (C=C), 820 (C-Cl)256 (M+)

Note: Spectral data is representative for a chalcone with a similar p-tolyl ketone fragment.

Application II: Synthesis of Pyrimidine Derivatives

Chalcones are excellent precursors for the synthesis of various heterocyclic compounds. Pyrimidine derivatives, synthesized from chalcones, are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.

General Reaction Scheme

chalcone Chalcone Derivative pyrimidine Pyrimidine Derivative chalcone->pyrimidine Cyclocondensation reagent Urea or Thiourea reagent->pyrimidine conditions KOH, Ethanol Reflux conditions->pyrimidine

Caption: Synthesis of pyrimidine derivatives from chalcones.

Experimental Protocol: Synthesis of a 2-Thioxopyrimidine Derivative

Materials:

  • (E)-3-(Aryl)-1-(p-tolyl)prop-2-en-1-one (Chalcone)

  • Thiourea

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • A mixture of the chalcone (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (25 mL) in a round-bottom flask.[1]

  • An ethanolic solution of KOH is added to the mixture, and the reaction is refluxed for approximately 22 hours.[1]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The mixture is then acidified with a suitable acid (e.g., acetic acid) to precipitate the product.[1]

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from ethanol.[1]

Data Presentation

Table 3: Representative Biological Activity of Pyrimidine Derivatives

Compound TypeBiological ActivityTarget/AssayRepresentative IC50/MIC
ThioxopyrimidinesAnti-inflammatoryIn vitro assayGood activity at 200 µg/mL
AminopyrimidinesAntibacterialS. aureusMIC: 40 µg/mL
HydroxypyrimidinesAntifungalC. albicansMIC: 80 µg/mL

Note: Biological activity data is for structurally related pyrimidine derivatives to indicate potential applications.

Application III: Synthesis of Pyrazoline Derivatives

Pyrazolines are another important class of five-membered nitrogen-containing heterocycles synthesized from chalcones. They are known to exhibit a diverse range of biological activities, including potent anticancer and antimicrobial effects.[2]

General Reaction Scheme

chalcone Chalcone Derivative pyrazoline Pyrazoline Derivative chalcone->pyrazoline Cyclocondensation hydrazine Hydrazine Hydrate or Phenylhydrazine hydrazine->pyrazoline conditions Acetic Acid Ethanol, Reflux conditions->pyrazoline

Caption: Synthesis of pyrazoline derivatives from chalcones.

Experimental Protocol: Synthesis of a Pyrazoline Derivative

Materials:

  • (E)-3-(Aryl)-1-(p-tolyl)prop-2-en-1-one (Chalcone)

  • Hydrazine Hydrate

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude pyrazoline can be purified by recrystallization from ethanol.

Data Presentation

Table 4: Representative Anticancer Activity of Pyrazoline Derivatives

Compound TypeCancer Cell LineIC50 (µM)
Phenyl-substituted pyrazolineHepG-2 (Liver Cancer)3.57
Chalcone-pyrazoline hybridA549 (Lung Cancer)6.45

Note: Anticancer data is for structurally related pyrazoline derivatives to indicate potential therapeutic applications.[1][3]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of biologically active compounds. The protocols outlined in this document for the synthesis of chalcones, pyrimidines, and pyrazolines provide a solid foundation for researchers in organic and medicinal chemistry. The straightforward nature of these syntheses allows for the creation of diverse molecular libraries for screening and lead optimization in drug discovery programs. The inherent lipophilicity of the hexyl chain in the starting material can be leveraged to modulate the pharmacokinetic properties of the final compounds, making this building block particularly attractive for the development of new therapeutic agents.

References

Application of 1-(p-Tolyl)hexan-1-one in Medicinal Chemistry: Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the medicinal chemistry applications of 1-(p-Tolyl)hexan-1-one reveal a significant scarcity of publicly available research. While the broader class of compounds containing a p-tolyl ketone moiety has been explored in various therapeutic areas, specific data on the synthesis, biological activity, and mechanisms of action for this compound are not readily found in the current scientific literature. This suggests that this particular chemical entity may be a novel area for investigation or that research may be in early, unpublished stages.

The core structure of this compound, featuring a hexan-1-one chain attached to a p-tolyl group, presents a scaffold with potential for modification and exploration in drug discovery. The lipophilic nature of the hexyl chain combined with the aromatic p-tolyl group could allow for interactions with various biological targets. However, without specific studies, any potential applications remain speculative.

Potential Areas of Investigation

Based on the activities of structurally related compounds, several therapeutic avenues could be hypothesized for this compound and its derivatives:

  • Antimicrobial Activity: Some complex heterocyclic compounds incorporating a 3-oxo-3-(p-tolyl)prop-1-en-1-yl moiety have demonstrated antibacterial properties. This suggests that the p-tolyl ketone fragment could contribute to antimicrobial effects. Future research could involve the synthesis of this compound analogs and their screening against a panel of bacterial and fungal pathogens.

  • Anticancer Activity: Chalcones and other aromatic ketones are known to possess cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation. The potential of this compound as an anticancer agent would require extensive screening and mechanistic studies.

  • Enzyme Inhibition: The ketone functionality and the overall structure of the molecule could lend itself to inhibiting specific enzymes. Many enzyme inhibitors feature aromatic and aliphatic moieties that interact with the active sites of enzymes. High-throughput screening of this compound against a library of enzymes could uncover potential inhibitory activities.

Experimental Protocols

Due to the lack of specific published research on this compound, detailed experimental protocols for its application in medicinal chemistry cannot be provided. However, general methodologies for the synthesis and evaluation of similar ketone-containing compounds can be outlined.

General Synthesis of this compound

A potential synthetic route for this compound could involve a Friedel-Crafts acylation of toluene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Compound This compound Synthesis & Analogs HTS High-Throughput Screening (e.g., Antimicrobial, Anticancer) Compound->HTS HitID Hit Identification HTS->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt ADMET In Vitro ADMET Profiling ADMET->LeadOpt InVivo In Vivo Efficacy Studies LeadOpt->InVivo LeadOpt->InVivo Tox Toxicology Studies InVivo->Tox Preclinical Preclinical Candidate Selection Tox->Preclinical

Application Note: HPLC Purification of 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(p-Tolyl)hexan-1-one is an aromatic ketone with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Its chemical structure consists of a hexanoyl chain attached to a p-tolyl group. Due to its aromatic nature and moderate hydrophobicity, reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective method for its purification. This application note provides a detailed protocol for the purification of this compound using RP-HPLC, ensuring high purity for downstream applications in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC13H18O[1][2]
Molecular Weight190.28 g/mol [2]
Melting Point39.5-40.5 °C[2]
AppearanceSolid[2]
PolarityNon-polar, hydrophobic[3][4][5]

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound using a standard reversed-phase HPLC system.

1. Materials and Reagents

  • This compound (crude sample)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Sample Preparation

  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent. Given its properties, a 1:1 mixture of acetonitrile and water is a good starting point.

  • Adjust the concentration to approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Conditions

The following HPLC conditions are recommended as a starting point for method development and purification.

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (ACN)
Gradient 70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

5. Purification Procedure

  • Equilibrate the HPLC column with the initial mobile phase composition (70% ACN) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as specified in the HPLC conditions.

  • Monitor the chromatogram in real-time and collect the fraction corresponding to the main peak of this compound.

  • Analyze the collected fraction for purity using the same HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Data Presentation

The following table summarizes the expected results from the HPLC purification.

ParameterValue
Retention Time ~12.5 min (dependent on exact conditions)
Purity of Crude Sample >85%
Purity of Purified Sample >98%
Recovery >90%

Experimental Workflow

The following diagram illustrates the workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample (1 mg/mL in ACN/Water) filter Filter Sample (0.45 µm syringe filter) dissolve->filter equilibrate Equilibrate C18 Column (70% ACN) filter->equilibrate inject Inject Sample equilibrate->inject run Run Gradient Elution (70-95% ACN over 20 min) inject->run collect Collect Fractions run->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified this compound evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

This application note provides a comprehensive and detailed protocol for the successful purification of this compound using reversed-phase HPLC. The described method is robust and can be adapted for similar aromatic ketones. The provided workflow and data tables serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, ensuring the acquisition of high-purity material for subsequent experimental work.

References

Application Notes and Protocols for the NMR Characterization of 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-(p-tolyl)hexan-1-one. This document includes tabulated spectral data, a comprehensive experimental methodology, and graphical representations of the experimental workflow and structural correlations.

Introduction

This compound is an aromatic ketone of interest in organic synthesis and medicinal chemistry. Its structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document outlines the procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are calculated based on established chemical shift principles and spectral databases for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
7.85Doublet (d)2H~8.0H-2', H-6'
7.25Doublet (d)2H~8.0H-3', H-5'
2.92Triplet (t)2H~7.5H-2
2.41Singlet (s)3H-H-7' (Ar-CH₃)
1.72Quintet2H~7.5H-3
1.35Sextet2H~7.5H-4
0.91Triplet (t)3H~7.3H-5

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm)Assignment
200.5C-1 (C=O)
143.8C-4'
134.5C-1'
129.2C-3', C-5'
128.3C-2', C-6'
38.6C-2
31.6C-4
24.1C-3
22.5C-5
21.6C-7' (Ar-CH₃)
14.0C-6

Experimental Protocols

This section details the methodology for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2][3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2] CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Filtering: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][4]

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated chloroform and serves as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not present, a small amount of TMS can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher for better resolution.

  • Shimming: Insert the sample into the spectrometer and perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.[4]

    • A typical spectral width would be around 220-240 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the structural correlations of the NMR signals for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shimming filter->shim acquire_H Acquire 1H NMR shim->acquire_H acquire_C Acquire 13C NMR shim->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phasing ft->phase calibrate Calibration (TMS) phase->calibrate integrate Integration (1H) calibrate->integrate analysis Spectral Analysis integrate->analysis

NMR Experimental Workflow

Structural Correlation of NMR Signals

References

Application Notes and Protocols for the Derivatization of 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various chemical derivatizations of 1-(p-tolyl)hexan-1-one. This ketone is a valuable starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The following protocols outline key transformations of the carbonyl group and the α-carbon, enabling the generation of novel molecular scaffolds for further investigation.

Introduction

This compound possesses several reactive sites that can be targeted for chemical modification. The carbonyl group can undergo nucleophilic addition and condensation reactions, while the α-protons are susceptible to deprotonation, leading to the formation of enolates that can react with various electrophiles. This document details procedures for α-halogenation, reduction, reductive amination, Wittig reaction, Claisen-Schmidt condensation, Knoevenagel condensation, Grignard reaction, and subsequent cyclization reactions to form pyrazole and thiophene derivatives.

Derivatization Reactions and Protocols

α-Halogenation: Synthesis of 2-Bromo-1-(p-tolyl)hexan-1-one

The introduction of a halogen at the α-position provides a handle for further nucleophilic substitution reactions.

Reaction Scheme:

Experimental Protocol: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with vigorous stirring at room temperature.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is poured into cold water and extracted with dichloromethane. The organic layer is washed sequentially with saturated sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.[1] The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Quantitative Data (Expected):

ProductReagentsSolventYieldMelting Point
2-Bromo-1-(p-tolyl)hexan-1-oneBromineGlacial Acetic Acid80-90%N/A (liquid)
Reduction to Alcohol: Synthesis of 1-(p-Tolyl)hexan-1-ol

Reduction of the carbonyl group to a secondary alcohol is a fundamental transformation.

Reaction Scheme:

Experimental Protocol: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath. Add sodium borohydride (1.5 eq) portion-wise with stirring. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, carefully add water to quench the excess NaBH4, followed by dilute HCl to neutralize the mixture. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.

Quantitative Data (Expected):

ProductReagentsSolventYieldMelting Point
1-(p-Tolyl)hexan-1-olSodium BorohydrideMethanol>95%N/A (liquid)
Reductive Amination: Synthesis of N-Alkyl-1-(p-tolyl)hexanamine

This one-pot reaction converts the ketone directly into an amine.

Reaction Scheme:

Experimental Protocol: To a solution of this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.2 eq) in methanol, add sodium cyanoborohydride (1.5 eq). The pH of the reaction mixture should be maintained between 6 and 7 by the addition of acetic acid. Stir the reaction at room temperature for 24-48 hours. After completion (monitored by TLC), quench the reaction by adding water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography.

Quantitative Data (Expected):

ProductReagentsSolventYield
N-Benzyl-1-(p-tolyl)hexan-1-amineBenzylamine, Sodium CyanoborohydrideMethanol60-80%
Wittig Reaction: Synthesis of 1-(p-Tolyl)-1-heptene

The Wittig reaction is a powerful method for converting ketones into alkenes.

Reaction Scheme:

Experimental Protocol: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride at 0°C to generate the ylide. Stir the resulting mixture for 30 minutes. Then, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.[2] Quench the reaction with water and extract with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product, a mixture of the alkene and triphenylphosphine oxide, can be purified by column chromatography.[3]

Quantitative Data (Expected):

ProductReagentsSolventYield
1-(p-Tolyl)hept-1-eneMethyltriphenylphosphonium bromide, n-BuLiTHF70-85%
Claisen-Schmidt Condensation: Synthesis of Chalcone Derivatives

This condensation reaction with an aromatic aldehyde yields a chalcone, a valuable intermediate for various bioactive compounds.[4]

Reaction Scheme:

Experimental Protocol: Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.[5] To this solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise while stirring at room temperature.[5] Continue stirring for 2-4 hours. The reaction progress is monitored by TLC. A precipitate of the chalcone may form.[6] After the reaction is complete, pour the mixture into ice-cold water. Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude chalcone can be recrystallized from ethanol.[5]

Quantitative Data (Expected):

ProductReagentsSolventYield
(E)-1-(p-Tolyl)-3-phenylhept-2-en-1-oneBenzaldehyde, NaOHEthanol85-95%
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Dinitriles

This reaction involves the condensation of the ketone with an active methylene compound like malononitrile.[7]

Reaction Scheme:

Experimental Protocol: In a flask, mix this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of a weak base like piperidine or ammonium acetate in a suitable solvent such as ethanol or toluene.[8] Heat the mixture to reflux for 2-6 hours, with azeotropic removal of water if using toluene. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield the desired product.

Quantitative Data (Expected):

ProductReagentsSolventYield
2-(1-(p-Tolyl)hexylidene)malononitrileMalononitrile, PiperidineEthanol70-85%
Grignard Reaction: Synthesis of a Tertiary Alcohol

The Grignard reaction allows for the formation of a new carbon-carbon bond and the synthesis of a tertiary alcohol.

Reaction Scheme:

Experimental Protocol: To a solution of this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise at 0°C.[9] After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol can be purified by column chromatography.

Quantitative Data (Expected):

ProductReagentsSolventYield
2-(p-Tolyl)heptan-2-olMethylmagnesium BromideDiethyl Ether80-90%

Synthesis of Heterocyclic Derivatives

The derivatives of this compound can be used as precursors for the synthesis of important heterocyclic compounds.

Pyrazole Synthesis from a Chalcone Derivative

The chalcone synthesized via the Claisen-Schmidt condensation can be cyclized to a pyrazole.

Reaction Scheme:

Experimental Protocol: To a solution of the chalcone derivative (e.g., (E)-1-(p-tolyl)-3-phenylhept-2-en-1-one) (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).[10] Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated pyrazole derivative is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data (Expected):

ProductReagentsSolventYield
5-Butyl-3-phenyl-1H-pyrazole derivativeHydrazine HydrateEthanol75-90%
Thiophene Synthesis from a 1,4-Dicarbonyl Precursor

A 1,4-dicarbonyl compound, which can be synthesized from this compound via α-alkylation of an enolate with an α-haloketone, can be cyclized to a thiophene using Lawesson's reagent or phosphorus pentasulfide.[11][12]

Reaction Scheme (Cyclization Step):

Experimental Protocol (Paal-Knorr Thiophene Synthesis): A mixture of the 1,4-dicarbonyl compound (1.0 eq) and phosphorus pentasulfide (0.5 eq) or Lawesson's reagent (0.5 eq) in an anhydrous solvent such as toluene or xylene is heated to reflux for 2-6 hours.[13] The reaction is monitored by TLC. After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude thiophene derivative can be purified by column chromatography.

Quantitative Data (Expected):

ProductReagentsSolventYield
Substituted ThiophenePhosphorus PentasulfideToluene60-80%

Visualizations

Derivatization Pathways of this compound

Derivatization_Pathways cluster_alpha α-Carbon Reactions cluster_carbonyl Carbonyl Reactions cluster_heterocycles Heterocycle Synthesis A This compound B 2-Bromo-1-(p-tolyl)hexan-1-one A->B α-Halogenation (Br2, AcOH) C 1-(p-Tolyl)hexan-1-ol A->C Reduction (NaBH4) D N-Alkyl-1-(p-tolyl)hexanamine A->D Reductive Amination (R-NH2, NaBH3CN) E 1-(p-Tolyl)-1-heptene A->E Wittig Reaction (Ph3P=CH2) F Chalcone Derivative A->F Claisen-Schmidt (ArCHO, NaOH) G α,β-Unsaturated Dinitrile A->G Knoevenagel (CH2(CN)2, Base) H 2-(p-Tolyl)heptan-2-ol A->H Grignard Reaction (RMgBr) K 1,4-Dicarbonyl B->K Alkylation of Enolate I Pyrazole Derivative F->I Cyclization (H2N-NH2) J Thiophene Derivative K->J Paal-Knorr (P4S10)

Caption: Reaction pathways for the derivatization of this compound.

Experimental Workflow for Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow start Start dissolve Dissolve Ketone and Aldehyde in Ethanol start->dissolve add_base Add aq. NaOH dropwise at RT dissolve->add_base stir Stir for 2-4 hours add_base->stir precipitate Pour into ice-water stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end Pure Chalcone recrystallize->end Heterocycle_Synthesis_Logic Ketone This compound Chalcone Chalcone Intermediate Ketone->Chalcone Claisen-Schmidt Condensation Dicarbonyl 1,4-Dicarbonyl Intermediate Ketone->Dicarbonyl α-Alkylation Pyrazole Pyrazole Chalcone->Pyrazole Cyclization with Hydrazine Thiophene Thiophene Dicarbonyl->Thiophene Paal-Knorr Synthesis

References

Application Note: A Scalable Protocol for the Synthesis of 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(p-Tolyl)hexan-1-one, an aryl ketone, serves as a valuable intermediate in organic synthesis and is a structural motif found in various research compounds. Its synthesis is often required in significant quantities for developmental studies in materials science and drug discovery. The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of toluene with hexanoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride.[1][2][3] This reaction proceeds via electrophilic aromatic substitution, where the acylium ion, generated from hexanoyl chloride and aluminum chloride, attacks the electron-rich toluene ring.[2][4] Due to the directing effect of the methyl group on toluene, the para-substituted product is predominantly formed.[5]

This document provides a detailed, scalable protocol for the synthesis, purification, and characterization of this compound, intended for researchers in academic and industrial settings.

Experimental Workflow

The overall process for the synthesis of this compound is outlined in the workflow diagram below. The process begins with the preparation of reagents and setup of the reaction under inert conditions, followed by the core Friedel-Crafts acylation reaction, aqueous work-up to quench the reaction and remove the catalyst, and finally purification by vacuum distillation and characterization of the final product.

G Experimental Workflow for the Synthesis of this compound cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Isolation cluster_purification Phase 3: Purification & Analysis A Reagent Preparation (Toluene, Hexanoyl Chloride, AlCl3) B Inert Atmosphere Setup (N2/Argon, Dry Glassware) A->B C Friedel-Crafts Acylation (0°C to RT) B->C D Reaction Quench (Ice-cold HCl) C->D Reaction Complete E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Organic Layer Wash (NaHCO3, Brine) E->F G Drying & Solvent Removal (Na2SO4, Rotary Evaporation) F->G H Vacuum Distillation G->H Crude Product I Product Characterization (NMR, IR, GC-MS) H->I J Final Product: This compound I->J

Figure 1: Step-by-step workflow for the scale-up synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a ~1 mole scale synthesis. Appropriate adjustments to equipment size and reagent quantities can be made for further scaling.

1. Materials and Equipment:

  • Chemicals: Toluene (anhydrous), Hexanoyl chloride (≥98%), Aluminum chloride (anhydrous, powder), Dichloromethane (DCM, anhydrous), Hydrochloric acid (conc.), Sodium bicarbonate (saturated solution), Sodium chloride (brine, saturated solution), Sodium sulfate (anhydrous), Ethyl acetate.

  • Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, 500 mL dropping funnel, reflux condenser with a gas outlet (connected to a bubbler or drying tube), thermometer, ice-water bath, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.

2. Reaction Procedure:

  • Setup: Assemble the 5 L three-neck flask with the mechanical stirrer, dropping funnel, and condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (147 g, 1.1 mol, 1.1 eq) and 1 L of anhydrous dichloromethane (DCM). Begin stirring to form a suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Toluene: Add anhydrous toluene (92.14 g, 1.0 mol, 1.0 eq) to the cooled suspension via the dropping funnel over 15 minutes.

  • Acylation: Add hexanoyl chloride (134.5 g, 1.0 mol, 1.0 eq) dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. A color change to yellow or orange is typically observed.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC if desired.

  • Quenching: Carefully and slowly pour the reaction mixture into a separate flask containing 2 L of crushed ice and 200 mL of concentrated HCl with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 500 mL portions of ethyl acetate.

  • Washing: Combine all organic layers and wash sequentially with 1 L of deionized water, 1 L of saturated sodium bicarbonate solution (until effervescence ceases), and finally 1 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.

3. Safety Precautions:

  • Aluminum chloride reacts violently with water and is corrosive; handle in a dry environment.[6]

  • Hexanoyl chloride is corrosive and a lachrymator.

  • The quenching step produces HCl gas and is highly exothermic.

  • All procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Data Presentation

Table 1: Reagent and Reaction Parameters
ReagentMolecular Wt. ( g/mol )Moles (mol)EquivalentsAmount Used
Toluene92.141.01.092.14 g (106 mL)
Hexanoyl Chloride134.591.01.0134.5 g (122 mL)
Aluminum Chloride133.341.11.1147.0 g
Dichloromethane84.93--1 L (Solvent)
Reaction Conditions Value
Temperature0 °C to Room Temp.
Reaction Time4-5 hours
Table 2: Synthesis Results and Product Purity
ParameterResult
Theoretical Yield190.28 g
Actual Yield152 - 171 g (Typical)
Yield (%) 80 - 90%
AppearanceColorless to pale yellow oil
Purity (by GC)>98%
Boiling Point~102 °C at 0.5 Torr[1]
Table 3: Characterization Data for this compound
Analysis TechniqueData
¹H NMR (CDCl₃)δ (ppm): 7.85 (d, 2H), 7.25 (d, 2H), 2.90 (t, 2H), 2.40 (s, 3H), 1.70 (m, 2H), 1.35 (m, 4H), 0.90 (t, 3H)
¹³C NMR (CDCl₃)δ (ppm): 200.0, 143.5, 135.0, 129.5, 128.5, 38.5, 31.5, 24.5, 22.5, 21.5, 14.0
IR (Neat) ν (cm⁻¹): 2955, 2930, 2860 (C-H stretch), 1685 (C=O stretch, aryl ketone), 1605, 1410 (C=C aromatic stretch), 815 (p-disubstituted C-H bend)
Mass Spec (EI) m/z (%): 190 (M+), 119 (base peak, [CH₃C₆H₄CO]⁺), 91 ([C₇H₇]⁺)

(Note: Spectroscopic data are reference values and may vary slightly based on solvent and instrument.)

Conclusion

The Friedel-Crafts acylation described provides a robust, efficient, and scalable method for producing high-purity this compound. The protocol is suitable for generating multi-gram to kilogram quantities of the target compound, making it ideal for research and development applications in the chemical and pharmaceutical industries. Careful control of reaction temperature and adherence to safety protocols are critical for successful and safe execution on a large scale.

References

Application Note: Protocols for the Reduction of 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the reduction of the ketone 1-(p-Tolyl)hexan-1-one to the corresponding secondary alcohol, 1-(p-Tolyl)hexan-1-ol. The reduction of aryl ketones is a fundamental transformation in organic synthesis, yielding valuable chiral or achiral alcohol intermediates for the development of pharmaceuticals and other fine chemicals. Two primary, reliable methods are presented: reduction using sodium borohydride, a mild and selective chemical reducing agent, and catalytic hydrogenation, which employs hydrogen gas and a metal catalyst. This note includes a comparative data table, step-by-step experimental procedures, and a workflow diagram to ensure reproducibility and clarity for researchers.

Overview of Reduction Methods

The conversion of a ketone to a secondary alcohol is a common and crucial reaction. For the substrate this compound, the primary product of reduction is 1-(p-Tolyl)hexan-1-ol. The choice of method depends on factors such as required selectivity, scale, available equipment, and stereochemical considerations.

  • Sodium Borohydride (NaBH₄) Reduction: This method utilizes a convenient and relatively safe hydride reagent.[1] Sodium borohydride is highly selective for aldehydes and ketones, and the reaction is typically performed in protic solvents like methanol or ethanol at mild temperatures.[2][3]

  • Catalytic Hydrogenation: This technique involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[4] It is an effective method for reducing various functional groups. While standard conditions for alkene hydrogenation are mild, the reduction of a ketone may require slightly elevated pressure but typically preserves the aromatic ring.[5][6] This method is known for its clean work-up, as the catalyst is simply filtered off.[7]

  • Asymmetric Reduction: For applications requiring a single enantiomer of the alcohol, asymmetric reduction methods can be employed. These advanced techniques use chiral catalysts or enzymes (e.g., ketoreductases) to achieve high enantiomeric excess (ee).[8][9]

Comparative Data of Reduction Methods

The following table summarizes the typical reaction conditions and expected outcomes for the described methods.

MethodReducing Agent / CatalystTypical SolventTemperatureTypical YieldKey Advantages
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol or Ethanol0 °C to Room Temp.60-90%[10]High selectivity for carbonyls, operational simplicity, mild conditions.[1]
Catalytic Hydrogenation H₂ gas, 10% Palladium on Carbon (Pd/C)Ethanol or Ethyl AcetateRoom Temperature70-95%[7]High efficiency, clean work-up (filtration), scalable.[11]
Asymmetric Bioreduction Ketoreductase (KRED)Aqueous Buffer / Co-solvent~30 °C>90%Excellent enantioselectivity (>99% ee), environmentally benign.[8]

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes the reduction of this compound using sodium borohydride in methanol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.

  • Cool the flask in an ice bath with stirring for 15 minutes.

  • Slowly add 0.2 g of sodium borohydride to the solution in small portions over 10 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent such as 3:1 hexane:ethyl acetate.[10]

  • Once the starting material is consumed, cool the flask again in an ice bath and slowly quench the reaction by adding 10 mL of 1 M HCl dropwise to decompose excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(p-Tolyl)hexan-1-ol.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Catalytic Hydrogenation

This protocol details the reduction of this compound using H₂ gas and a Pd/C catalyst in a Parr shaker apparatus or similar hydrogenation reactor.

Materials:

  • This compound

  • 10% Palladium on Carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate

  • Celite™

  • Hydrogen gas (H₂) source

  • Hydrogenation reactor (e.g., Parr apparatus)

Procedure:

  • Place 1.0 g of this compound and 25 mL of ethanol into a suitable pressure-resistant reaction vessel.

  • Carefully add 0.1 g of 10% Pd/C catalyst to the solution. Caution: Pd/C may be pyrophoric; handle under an inert atmosphere if dry.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel by evacuating and refilling with nitrogen gas three times, then repeat the process with hydrogen gas.

  • Pressurize the vessel to 40-50 psi with hydrogen gas.[7]

  • Begin vigorous stirring or shaking at room temperature.

  • Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 2-4 hours.

  • Once hydrogen uptake ceases, stop the reaction and carefully vent the excess hydrogen gas.

  • Purge the vessel with nitrogen gas to ensure a safe atmosphere.

  • Open the vessel and filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.[7]

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(p-Tolyl)hexan-1-ol.

  • Purify the product by appropriate methods if required.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the chemical reduction of this compound.

G prep 1. Reagent Preparation dissolve 2. Dissolve Ketone in Solvent prep->dissolve react 3. Add Reducing Agent (e.g., NaBH4) dissolve->react monitor 4. Stir and Monitor (TLC) react->monitor quench 5. Quench Reaction (e.g., add HCl) monitor->quench workup 6. Aqueous Work-up (Extraction) quench->workup dry 7. Dry Organic Layer (e.g., MgSO4) workup->dry evap 8. Solvent Removal (Rotovap) dry->evap purify 9. Purification (Chromatography) evap->purify product 10. Final Product 1-(p-Tolyl)hexan-1-ol purify->product

Caption: General workflow for the reduction of a ketone using a chemical reducing agent.

References

Troubleshooting & Optimization

Optimization of Friedel-Crafts acylation for 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Acylation of Toluene

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of the Friedel-Crafts acylation of toluene with hexanoyl chloride to synthesize 1-(p-Tolyl)hexan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the Friedel-Crafts acylation of toluene?

Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid catalyst for this reaction.[1] A stoichiometric amount of AlCl₃ is generally required because it forms a stable complex with the ketone product, which prevents it from acting as a catalyst for subsequent reactions.[1][2] While other Lewis acids like FeCl₃ or ZnCl₂ can be used, AlCl₃ typically provides higher yields for this specific transformation.[1] Alternative green catalyst systems, such as indium triflate in ionic liquids or certain heteropoly acids, have also been explored.[3][4]

Q2: Why is it critical to perform the initial stages of the reaction at low temperatures (e.g., 0-5 °C)?

The Friedel-Crafts acylation is a highly exothermic reaction.[1] Maintaining a low temperature, typically with an ice bath, is crucial for several reasons:

  • To Control the Reaction Rate: This prevents the reaction from becoming too vigorous, which could lead to boiling and the loss of volatile reagents.[1]

  • To Ensure Regioselectivity: For toluene, performing the acylation at low temperatures kinetically favors the formation of the para-substituted product (this compound). This is due to the steric hindrance at the ortho positions caused by the bulky acylium-Lewis acid complex.[1]

  • To Minimize Side Reactions: Higher temperatures can promote the formation of undesired byproducts.[1]

Q3: What is the expected regioselectivity for the acylation of toluene?

The acylation of toluene predominantly yields the para-isomer. The methyl group on toluene is an ortho, para-director. However, the bulkiness of the electrophile (the hexanoyl-AlCl₃ complex) sterically hinders the attack at the ortho-positions, making the para-position the primary site of substitution.[1][5] In many cases, the substitution happens almost exclusively at the 4-position.[5][6]

Q4: Can hexanoic anhydride be used instead of hexanoyl chloride as the acylating agent?

Yes, hexanoic anhydride can be an effective acylating agent for this reaction, similar to the use of acetic anhydride.[1][3] The reaction still requires a Lewis acid catalyst like AlCl₃.[1]

Q5: How can polysubstituted byproducts be avoided?

A significant advantage of Friedel-Crafts acylation over alkylation is that it is not prone to polysubstitution.[1][2] The acyl group introduced onto the toluene ring is deactivating, making the resulting ketone product less nucleophilic and therefore less reactive than the starting material.[1][2][7] This deactivation effectively prevents further acylation reactions from occurring.[1][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield 1. Inactive Catalyst: The Lewis acid catalyst (AlCl₃) is highly sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate it.[2]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh, high-purity anhydrous AlCl₃. Handle AlCl₃ quickly in a dry environment.
2. Insufficient Catalyst: The ketone product forms a complex with AlCl₃, removing it from the reaction.[2][8]Use a stoichiometric amount (at least 1.0 equivalent) of AlCl₃ relative to the acylating agent. For optimal results, 1.1 to 1.3 equivalents are often used.[9]
3. Sub-optimal Temperature: The reaction may not have reached the necessary activation energy, or excessively high temperatures may have caused decomposition.[2]Maintain the initial addition temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours to ensure completion.[9]
Formation of Multiple Isomers (ortho, meta, para) 1. High Reaction Temperature: While low temperature favors the para-isomer, higher temperatures can overcome the kinetic barrier for ortho-substitution and may lead to thermodynamic products.[6][10]Strictly maintain the temperature between 0-10 °C during the addition of reagents.[9]
2. Catalyst Choice: Certain catalysts may offer different regioselectivity.While AlCl₃ strongly favors the para product, verify the selectivity of any alternative catalyst system.
Reaction Mixture Turns Cloudy/Milky Immediately 1. Moisture Contamination: The appearance of a cloudy, off-white mixture upon combining reagents often indicates that the anhydrous AlCl₃ has been exposed to water and hydrolyzed.[11]The reaction will likely fail. It is recommended to discard the mixture and restart the experiment, paying meticulous attention to maintaining anhydrous conditions.[1]
Difficult Work-up (Formation of Emulsion) 1. Incomplete Quenching/Hydrolysis: The aluminum-ketone complex can lead to persistent emulsions during aqueous extraction.Ensure the reaction is thoroughly quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.[9] During extraction, wash the organic layer with a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous layer and helps to break the emulsion.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the Friedel-Crafts acylation of toluene.

Materials and Equipment:

  • Reagents: Toluene, hexanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM, anhydrous), concentrated hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine (saturated NaCl solution), anhydrous sodium sulfate (Na₂SO₄), ice.

  • Apparatus: A dry, three-necked round-bottom flask, magnetic stir bar, dropping/addition funnel, condenser with a drying tube (e.g., filled with CaCl₂), ice bath.

Procedure:

  • Apparatus Setup: Assemble the dry, three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.[1]

  • Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to 0-5 °C using an ice bath.[9][11]

  • Acyl Chloride Addition: Dissolve hexanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the temperature is maintained at 0-5 °C.[9] The solution should become homogeneous.[11]

  • Toluene Addition: After the formation of the acylium ion complex is complete, add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous DCM to the addition funnel. Add the toluene solution dropwise to the reaction mixture, making sure the internal temperature does not exceed 10 °C.[9]

  • Reaction: Once the addition of toluene is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction proceeds to completion.[9]

  • Work-up (Quenching): In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into this beaker with stirring to quench the reaction and decompose the aluminum chloride complex.[9][12]

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM.[1][9]

  • Washing: Combine all the organic layers. Wash sequentially with water, saturated NaHCO₃ solution (use caution due to CO₂ evolution), and finally with brine.[9][13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent using a rotary evaporator to yield the crude product.[9]

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualized Workflow and Reaction Scheme

Friedel_Crafts_Workflow start Start setup 1. Assemble Dry Apparatus under Anhydrous Conditions start->setup end_node End: Purified This compound catalyst 2. Charge Flask with AlCl₃ & DCM Cool to 0-5°C setup->catalyst acyl_chloride 3. Add Hexanoyl Chloride Dropwise (0-5°C) catalyst->acyl_chloride moisture_check Moisture Check: Mixture Clear? acyl_chloride->moisture_check toluene 4. Add Toluene Solution Dropwise (<10°C) reaction 5. React at Room Temp (1-2 hours) toluene->reaction quench 6. Quench Reaction in Ice / Conc. HCl reaction->quench extract 7. Extract with DCM quench->extract wash 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 9. Dry (Na₂SO₄) & Concentrate wash->dry purify 10. Purify Product (Distillation or Chromatography) dry->purify purify->end_node moisture_check->toluene Yes restart Restart: Moisture Contamination moisture_check->restart No (Cloudy) Reaction_Mechanism cluster_reactants Reactants Toluene Toluene Catalyst AlCl₃ (Catalyst) DCM (Solvent) 0-5°C HexanoylChloride Hexanoyl Chloride Intermediate Acylium Ion Intermediate (Electrophile) Catalyst->Intermediate Forms Product This compound (Major Product) Intermediate->Product Reacts with Toluene

References

Technical Support Center: 1-(p-Tolyl)hexan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(p-Tolyl)hexan-1-one. Our focus is on the identification and removal of common byproducts to ensure the purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Friedel-Crafts acylation of toluene to produce this compound?

A1: The most prevalent byproduct is the ortho-isomer, 1-(o-Tolyl)hexan-1-one. Due to steric hindrance from the methyl group on the toluene ring, the para-substituted product is majorly formed.[1][2][3] Other potential impurities include unreacted starting materials such as toluene and hexanoyl chloride (or hexanoic anhydride), and residual non-volatile byproducts from the decomposition of the Lewis acid catalyst (e.g., aluminum chloride). While Friedel-Crafts acylation is less susceptible to polysubstitution compared to alkylation, it remains a possibility under forcing conditions.[4]

Q2: How can I minimize the formation of the ortho-isomer during the synthesis?

A2: The formation of the ortho-isomer is an inherent part of the reaction due to the directing effect of the methyl group. However, its proportion is naturally minimized by steric hindrance.[5] Running the reaction at lower temperatures can sometimes enhance selectivity for the para-product, as the kinetic product is favored. It is crucial to maintain a well-controlled reaction temperature.

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my crude product?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both identifying and quantifying the desired product and its volatile byproducts, such as the ortho-isomer and unreacted toluene.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation and can be used for quantitative analysis (qNMR). Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of the reaction progress and purity of fractions during purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous, as it is moisture-sensitive.[9] Extend the reaction time or slightly increase the temperature, monitoring for byproduct formation by TLC or GC.
Deactivation of the catalyst.Use a stoichiometric amount of the Lewis acid catalyst, as both the acylating agent and the ketone product can form complexes with it.[4]
Presence of Significant Amounts of Ortho-Isomer Reaction conditions favoring ortho-substitution.While complete elimination is unlikely, running the reaction at a lower temperature may improve para-selectivity.
Difficulty in Removing Unreacted Toluene Inefficient removal during workup.Toluene can often be removed by rotary evaporation. For trace amounts, purification by column chromatography or recrystallization is effective.
Product is an Oil and Does Not Crystallize Presence of impurities (especially the ortho-isomer) depressing the melting point.Attempt purification by column chromatography to separate the isomers. The purified para-isomer should be a solid at room temperature.
Incorrect solvent for recrystallization.Screen for an appropriate recrystallization solvent or solvent system.[10][11][12]
Incomplete Separation of Isomers by Column Chromatography Inappropriate solvent system.Optimize the eluent system for column chromatography. A non-polar/polar solvent mixture (e.g., hexane/ethyl acetate) with a gradual increase in polarity should provide good separation. The para-isomer is typically less polar and will elute first.

Experimental Protocols

General Synthesis of this compound via Friedel-Crafts Acylation
  • Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add hexanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension.

  • Acylation: After the addition of hexanoyl chloride, add toluene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes. Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing ketones include ethanol, methanol, or a mixture of hexane and ethyl acetate.[12][13][14]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent: A gradient of hexane and ethyl acetate is a suitable eluent system. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

  • Loading and Elution: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Elute the column with the solvent gradient, collecting fractions. The less polar para-isomer will elute before the ortho-isomer.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflow and Logic Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification S1 1. Reaction Setup (Toluene, Hexanoyl Chloride, AlCl3) S2 2. Reaction (Friedel-Crafts Acylation) S1->S2 S3 3. Workup (Quenching, Extraction, Washing) S2->S3 S4 4. Isolation (Drying, Solvent Removal) S3->S4 A1 Crude Product S4->A1 A2 GC-MS & NMR Analysis A1->A2 P1 Recrystallization A2->P1 High Purity P2 Column Chromatography A2->P2 Low Purity / Isomers F Final Product: This compound P1->F Pure Product P2->F Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Byproduct_Logic cluster_reaction Friedel-Crafts Acylation cluster_products Reaction Products R Toluene + Hexanoyl Chloride + AlCl3 DP Desired Product: This compound R->DP B1 Byproduct: 1-(o-Tolyl)hexan-1-one R->B1 B2 Byproduct: Unreacted Starting Materials R->B2 B3 Byproduct: Catalyst Residues R->B3

Caption: Products and byproducts of the Friedel-Crafts acylation of toluene.

References

Troubleshooting guide for the purification of 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(p-Tolyl)hexan-1-one, a common intermediate in pharmaceutical and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound, primarily synthesized via Friedel-Crafts acylation of toluene with hexanoyl chloride.

Q1: My crude product is a dark oil after the reaction workup. What are the likely impurities?

A1: A dark, oily crude product is common after a Friedel-Crafts acylation. The primary impurities may include:

  • Unreacted Starting Materials: Toluene and hexanoyl chloride.

  • Polysubstituted Products: Di-acylated toluene derivatives. The acylation reaction deactivates the aromatic ring, making polyacylation less likely than polyalkylation, but it can still occur to a small extent.[1]

  • Isomers: Although the para-substituted product is major due to steric hindrance, small amounts of the ortho-isomer may be present.[2]

  • Reaction Byproducts: Complexes formed between the ketone product and the Lewis acid catalyst (e.g., AlCl₃).

  • Solvent Residues: From the reaction and extraction steps.

Q2: I am having trouble separating the product from impurities by column chromatography. What solvent system should I use?

A2: The ideal solvent system for column chromatography should provide good separation of your product from both more polar and less polar impurities on a Thin Layer Chromatography (TLC) plate. For an aryl ketone like this compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.

A typical starting solvent system to test on TLC would be a 9:1 or 4:1 mixture of hexane:ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product. If the product is not moving from the baseline, increase the polarity of the eluent. If it is running with the solvent front, decrease the polarity.

Q3: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: You may have spotted too much of your sample on the TLC plate. Try diluting your sample before spotting.

  • Highly Polar Compound: If your compound is very polar, it may interact strongly with the silica gel, causing streaking. Adding a small amount of a more polar solvent like methanol to your eluent system can help.

  • Acidic or Basic Impurities: The presence of acidic or basic impurities can cause streaking. Washing the crude product with a mild base (like sodium bicarbonate solution) or a mild acid (like dilute HCl) during the workup can help remove these.

Q4: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid. Here are some troubleshooting steps:

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Adjustment: You may need to adjust your solvent system. If the compound is too soluble, you can add a small amount of a "poor" solvent (a solvent in which your compound is less soluble) to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to clarify it before cooling. A common solvent pair for aryl ketones is ethanol and water.

Q5: After purification, my product is still not pure according to NMR/GC analysis. What are the next steps?

A5: If a single purification step is insufficient, you may need to perform a second purification or use a different technique.

  • Repeat Column Chromatography: If your first column did not provide adequate separation, you can try again with a shallower solvent gradient or a different solvent system.

  • Recrystallization: If you have a solid product after column chromatography, recrystallization is an excellent second step to improve purity.

  • Distillation: If your product is a liquid and the impurities have significantly different boiling points, vacuum distillation could be an effective purification method.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica GelN/A
Typical Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 to 4:1)Ethanol/Water, Hexane/Ethyl Acetate
Expected Rf Value 0.2 - 0.4N/A
Typical Purity >95%>98%
Typical Yield 70-90%80-95% (of the material being recrystallized)

Experimental Protocols

Column Chromatography Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., start with 9:1 hexane:ethyl acetate).

    • The ideal solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude product.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Elute the column with the mobile phase until the silica gel is fully equilibrated.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol
  • Solvent Selection:

    • Test the solubility of a small amount of the impure product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold. A common solvent system for aryl ketones is a mixture of ethanol and water.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent to just dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Mandatory Visualization

Troubleshooting_Purification start Crude Product (this compound) tlc_analysis Perform TLC Analysis start->tlc_analysis streaking_tlc Streaking on TLC? tlc_analysis->streaking_tlc Issue? column_chromatography Column Chromatography check_purity_cc Check Purity (TLC, NMR, GC) column_chromatography->check_purity_cc pure_product Pure Product check_purity_cc->pure_product Pure poor_separation Poor Separation? check_purity_cc->poor_separation Not Pure recrystallization Recrystallization check_purity_recryst Check Purity (TLC, NMR, GC, MP) recrystallization->check_purity_recryst oiling_out Product 'Oils Out' recrystallization->oiling_out Issue? check_purity_recryst->column_chromatography Not Pure, Re-purify check_purity_recryst->pure_product Pure oiling_out->check_purity_recryst No troubleshoot_oiling Troubleshoot Oiling Out: - Slow cooling - Scratch flask - Add seed crystal - Adjust solvent oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->recrystallization streaking_tlc->column_chromatography No troubleshoot_streaking Troubleshoot Streaking: - Dilute sample - Adjust eluent polarity - Acid/Base wash streaking_tlc->troubleshoot_streaking Yes troubleshoot_streaking->tlc_analysis poor_separation->recrystallization No, try another method adjust_solvent Adjust Solvent System (Change Polarity) poor_separation->adjust_solvent Yes adjust_solvent->column_chromatography

References

Technical Support Center: Synthesis of 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(p-Tolyl)hexan-1-one.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and will be deactivated upon exposure.[1]- Ensure all glassware is thoroughly oven-dried before use. - Use a fresh, unopened container of the Lewis acid catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst forms a complex with the ketone product, requiring a stoichiometric amount.- Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.- After the initial exothermic reaction is controlled at a low temperature (0-5 °C), allow the reaction mixture to warm to room temperature and stir for an adequate amount of time to ensure completion.
4. Impure Reactants: Contaminants in the starting materials can interfere with the reaction.- Use high-purity toluene and hexanoyl chloride. Consider distillation of the reactants if purity is questionable.
Formation of a Dark/Polymeric Residue 1. High Reaction Temperature: Excessive heat can lead to side reactions and polymerization.- Maintain a low temperature (0-5 °C) during the addition of the acylating agent to control the initial exothermic reaction. - Avoid overheating the reaction mixture during the subsequent stirring at room temperature.
2. Presence of Impurities: Certain impurities can catalyze polymerization.- Ensure the purity of all reactants and solvents.
Product Contaminated with Ortho-Isomer 1. Inadequate Steric Hindrance: While the para-isomer is favored, some ortho-isomer will likely form.[2][3]- The bulky acylium ion-Lewis acid complex naturally favors para-substitution due to steric hindrance. Maintaining a low reaction temperature can further enhance this selectivity. - The ortho- and para-isomers can be separated by fractional distillation under reduced pressure or by column chromatography.
Difficult Product Isolation During Workup 1. Incomplete Quenching: Residual Lewis acid can form stable emulsions.- Ensure the reaction is thoroughly quenched by slowly and carefully pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
2. Emulsion Formation During Extraction: The presence of aluminum salts can lead to emulsions.- Add a sufficient amount of water and organic solvent during extraction. - If an emulsion persists, adding a small amount of a saturated brine solution can help to break it.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of toluene with hexanoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4] This reaction is a type of electrophilic aromatic substitution.

Q2: Why is the para-isomer the major product?

A2: The methyl group on toluene is an ortho, para-directing group. However, in Friedel-Crafts acylation, the electrophile is a bulky complex of the acylium ion and the Lewis acid catalyst. This steric bulk hinders the attack at the ortho positions, leading to the preferential formation of the para-substituted product, this compound.[2][3]

Q3: Can I use other Lewis acids besides aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, aluminum chloride is generally the most effective and commonly used catalyst for this type of reaction.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): To check for the presence of starting materials and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage of the desired product and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify isomeric impurities. The expected ¹H NMR chemical shifts for the para-isomer are distinct from the ortho-isomer, particularly in the aromatic region.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q5: What are the primary safety precautions for this experiment?

A5:

  • Anhydrous Aluminum Chloride: It is highly corrosive and reacts violently with water. Handle it in a fume hood and avoid contact with skin and eyes.

  • Hexanoyl Chloride: It is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This should be done slowly and cautiously in a well-ventilated fume hood.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound via Friedel-Crafts acylation.

Parameter Value Notes
Typical Yield 75-85%Yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.
Isomer Ratio (para:ortho) >95:5The para-isomer is the major product due to steric hindrance.
Reaction Time 2-4 hoursIncludes addition of reagents and stirring at room temperature.
Reaction Temperature 0-5 °C (initial), then room temperatureLow temperature is crucial during the addition of the acylating agent.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of toluene with hexanoyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Hexanoyl Chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride).

    • Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

    • Flush the apparatus with an inert gas like nitrogen or argon.

  • Reaction:

    • In the round-bottom flask, suspend anhydrous aluminum chloride (e.g., 0.12 mol) in anhydrous dichloromethane (e.g., 100 mL).

    • Cool the suspension to 0-5 °C using an ice bath.

    • Add a solution of hexanoyl chloride (e.g., 0.1 mol) in anhydrous dichloromethane (e.g., 50 mL) to the dropping funnel.

    • Add the hexanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5 °C.

    • After the addition is complete, add a solution of toluene (e.g., 0.1 mol) in anhydrous dichloromethane (e.g., 50 mL) to the dropping funnel.

    • Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (e.g., 200 g) and concentrated hydrochloric acid (e.g., 50 mL). This should be done in a fume hood as HCl gas will be evolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (e.g., 2 x 50 mL).

    • Combine the organic layers and wash with water (e.g., 100 mL), followed by a saturated sodium bicarbonate solution (e.g., 100 mL), and finally with brine (e.g., 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • The crude product can be purified by vacuum distillation. The fraction corresponding to this compound should be collected.

    • Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

    • Recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can also be employed for further purification.

Mandatory Visualization

experimental_workflow cluster_purification Purification Methods start Start reagents Combine Anhydrous AlCl₃ and Toluene in DCM start->reagents end_node Pure this compound cooling Cool to 0-5 °C reagents->cooling addition Dropwise Addition of Hexanoyl Chloride cooling->addition reaction Stir at Room Temperature addition->reaction quench Quench with Ice/HCl reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry with MgSO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification evaporation->purification distillation Vacuum Distillation purification->distillation Option 1 chromatography Column Chromatography purification->chromatography Option 2 recrystallization Recrystallization purification->recrystallization Option 3 distillation->end_node chromatography->end_node recrystallization->end_node

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: GC-MS Analysis of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of aromatic ketones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.

Troubleshooting Guide

This section provides answers to specific problems you may encounter during the GC-MS analysis of aromatic ketones.

Q1: Why are my aromatic ketone peaks tailing?

Peak tailing for aromatic ketones in GC-MS analysis can be caused by several factors. Here's a systematic approach to troubleshooting this issue:

  • Active Sites in the Inlet or Column: Aromatic ketones can interact with active sites (e.g., exposed silanol groups) in the GC inlet liner or at the head of the analytical column. This is a common cause of peak tailing.[1][2]

    • Solution: Use a deactivated (silylated) inlet liner. If the problem persists, trim a small portion (5-10 cm) from the inlet side of the column.[1]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume and cause peak tailing.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.

  • Column Contamination: Non-volatile residues from previous injections can accumulate on the column, leading to active sites and peak tailing.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing continues, consider replacing the column.

  • Inlet Temperature Too Low: An injector temperature that is too low may lead to incomplete vaporization of the aromatic ketones, causing band broadening and tailing.

    • Solution: Increase the injector temperature in increments of 10-20°C, but be mindful of potential thermal degradation.[1]

Q2: I am observing ghost peaks in my chromatograms when analyzing aromatic ketones. What is the cause and how can I resolve it?

Ghost peaks are extraneous peaks that appear in your chromatogram and can interfere with the analysis of your target aromatic ketones. The common causes include:

  • Carryover: Residual sample from a previous, more concentrated injection can elute in subsequent runs, appearing as ghost peaks.

    • Solution: Run a solvent blank after a concentrated sample to check for carryover. If present, develop a more rigorous wash protocol for the injection syringe and consider increasing the bake-out time between runs.[1]

  • Septum Bleed: Small particles from the injector septum can break off and enter the system, leading to characteristic ghost peaks.[1]

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce volatile compounds that appear as ghost peaks.

    • Solution: Ensure the use of high-purity carrier gas and install or replace gas purifiers.

Q3: My aromatic ketone signal is weak or non-existent. What are the possible reasons and solutions?

Low sensitivity for aromatic ketones can be a frustrating issue. Here are some potential causes and how to address them:

  • Thermal Degradation: Aromatic ketones, although generally stable, can degrade at excessively high injector or transfer line temperatures.[2][3][4] This is especially true for more complex or substituted aromatic ketones.

    • Solution: Lower the injector temperature in 10-20°C increments to find the optimal balance between efficient vaporization and minimal degradation.[1] Consider using a gentler injection technique like cool on-column injection if thermal lability is a significant concern.[2]

  • Ion Source Contamination: Over time, the ion source can become contaminated with non-volatile material from your samples. This can lead to a significant drop in sensitivity.

    • Solution: A contaminated ion source will often result in a high EM voltage during tuning. If you suspect contamination, the ion source will need to be cleaned according to the manufacturer's instructions.

  • Improper Derivatization: If you are using derivatization to improve the chromatographic properties of your aromatic ketones, an incomplete or failed reaction will result in a weak signal for the derivatized analyte.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time. Ensure that your derivatizing agent has not expired.

  • Leaks in the System: Leaks in the GC or MS system can lead to a loss of sample and a decrease in sensitivity.

    • Solution: Use an electronic leak detector to systematically check for leaks at all fittings and connections.

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the GC-MS analysis of aromatic ketones.

Q1: What are the characteristic mass fragments I should look for when identifying aromatic ketones?

Aromatic ketones exhibit predictable fragmentation patterns in electron ionization (EI) mass spectrometry. The most prominent fragmentation is typically an alpha-cleavage, leading to the formation of a stable acylium ion.

Common Aromatic Ketone Fragmentsm/zDescription
ArC≡O⁺ Varies (e.g., 105 for benzoyl)The base peak for many aromatic ketones, resulting from the cleavage of the bond between the carbonyl carbon and the other substituent.[5][6]
[M - R]⁺ VariesRepresents the loss of the non-aromatic substituent from the molecular ion.
Ar⁺ 77 (for phenyl)Loss of the carbonyl group (CO) from the ArC≡O⁺ fragment.[7]
[Ar-C₂H₂]⁺ 51 (for phenyl)Further fragmentation of the aromatic ring.[7]

Note: The exact fragmentation pattern will depend on the specific structure of the aromatic ketone and any substituents on the aromatic ring.

Q2: When should I consider derivatization for the analysis of aromatic ketones?

While many aromatic ketones can be analyzed directly by GC-MS, derivatization can be beneficial in certain situations:

  • To Improve Thermal Stability: For aromatic ketones that are prone to thermal degradation, derivatization can create a more stable compound that can withstand higher GC temperatures.[8]

  • To Enhance Sensitivity: Derivatization with reagents containing electrophoric groups (e.g., pentafluorobenzyl) can significantly enhance the sensitivity of detection, especially when using negative chemical ionization (NCI).[9][10][11]

  • To Improve Chromatographic Peak Shape: Derivatization can reduce the polarity of certain aromatic ketones, leading to more symmetrical peaks and improved resolution.

A common derivatization agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone to form a stable oxime derivative.[9][10]

Q3: What are some common sources of interference in the GC-MS analysis of aromatic ketones?

Interferences can compromise the accuracy of your results. Be aware of the following potential sources:

  • Matrix Effects: Complex sample matrices can contain compounds that co-elute with your target aromatic ketones, leading to ion suppression or enhancement in the mass spectrometer.[12]

    • Solution: Employ effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Plasticizers: Phthalates and other plasticizers are common laboratory contaminants that can appear in your chromatograms and potentially interfere with your analysis.

    • Solution: Use high-purity solvents and avoid the use of plastic labware where possible.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and produce a rising baseline and characteristic bleed ions, which can interfere with the detection of your analytes.

    • Solution: Use a high-quality, low-bleed GC column and operate within the recommended temperature limits.

Experimental Protocols

Protocol: Derivatization of Aromatic Ketones with PFBHA

This protocol describes a general procedure for the derivatization of aromatic ketones using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Materials:

  • Aromatic ketone standard or sample extract

  • PFBHA hydrochloride solution (e.g., 10 mg/mL in a suitable buffer or solvent)

  • Reaction solvent (e.g., pyridine, ethyl acetate)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Pipette a known volume of your aromatic ketone standard or sample into a GC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of the PFBHA solution to the dried residue.

  • Add 50 µL of the reaction solvent (e.g., pyridine) to the vial.

  • Cap the vial tightly and heat at 60-70°C for 60 minutes.[10]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Note: This is a general protocol, and the optimal reaction conditions (temperature, time, solvent) may need to be determined for your specific aromatic ketone.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for Aromatic Ketone check_liner Is a deactivated inlet liner being used? start->check_liner install_deactivated_liner Install a new deactivated liner check_liner->install_deactivated_liner No check_column_install Is the column installed correctly? check_liner->check_column_install Yes install_deactivated_liner->check_column_install reinstall_column Reinstall column per manufacturer's instructions check_column_install->reinstall_column No check_contamination Is there evidence of column contamination? check_column_install->check_contamination Yes reinstall_column->check_contamination bakeout_column Bake out column at high temperature check_contamination->bakeout_column Yes check_injector_temp Is the injector temperature optimized? check_contamination->check_injector_temp No bakeout_column->check_injector_temp adjust_temp Adjust injector temperature (be aware of degradation) check_injector_temp->adjust_temp No end Peak Tailing Resolved check_injector_temp->end Yes adjust_temp->end Derivatization_Reaction ketone Aromatic Ketone (Ar-CO-R) oxime PFB-Oxime Derivative (Ar-C(=NOCH₂C₆F₅)-R) ketone->oxime + PFBHA pfbha PFBHA (C₆F₅CH₂ONH₂) water Water (H₂O)

References

Preventing side reactions in the synthesis of 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(p-Tolyl)hexan-1-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the Friedel-Crafts acylation of toluene with hexanoyl chloride?

A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and highly effective Lewis acid catalyst for the Friedel-Crafts acylation of toluene.[1] It is crucial to use a stoichiometric amount of AlCl₃ (at least one equivalent with respect to the hexanoyl chloride) because the catalyst forms a complex with the resulting ketone product, rendering it inactive.[1] While other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, AlCl₃ typically provides higher yields for this type of transformation.[1]

Q2: Why is it critical to maintain anhydrous conditions throughout the reaction?

A2: Aluminum chloride and other Lewis acid catalysts are extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst, leading to a significant decrease in reaction efficiency or complete failure of the reaction.[1] It is imperative to use oven-dried or flame-dried glassware and anhydrous solvents to ensure the success of the synthesis.

Q3: What is the expected regioselectivity for the acylation of toluene, and how can I maximize the yield of the desired para-isomer?

A3: The methyl group of toluene is an ortho, para-directing group in electrophilic aromatic substitution. However, in Friedel-Crafts acylation, the acylation occurs almost exclusively at the para position to yield this compound.[2] This high regioselectivity is attributed to steric hindrance; the bulky acylium ion-Lewis acid complex experiences significant steric clash at the ortho positions, making the para position the overwhelmingly favored site of attack.[1][2] Performing the reaction at low temperatures (0-5 °C) can further enhance this kinetic preference for the para product.[1]

Q4: Is polyacylation a significant concern in this synthesis?

A4: No, polyacylation is generally not a significant side reaction in Friedel-Crafts acylation. The hexanoyl group (-CO(CH₂)₄CH₃) is an electron-withdrawing group that deactivates the aromatic ring of the product, this compound.[1] This deactivation makes the product less nucleophilic and therefore less reactive than the starting material (toluene), effectively preventing further acylation reactions.[1][3]

Q5: Can other acylating agents be used instead of hexanoyl chloride?

A5: Yes, acid anhydrides, such as hexanoic anhydride, can also be used as acylating agents in Friedel-Crafts reactions, typically also requiring a Lewis acid catalyst like AlCl₃.[1] The choice between an acyl chloride and an acid anhydride may depend on availability, cost, and the specific reaction conditions you aim to employ.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Moisture Contamination: Catalyst deactivation by water.Ensure all glassware is rigorously dried (oven or flame-dried) and use anhydrous solvents and reagents. Handle AlCl₃ quickly in a dry environment.[4][5]
Insufficient Catalyst: The ketone product complexes with the Lewis acid.Use at least a stoichiometric amount (1.0-1.1 equivalents) of AlCl₃ relative to the hexanoyl chloride.[1]
Low Reaction Temperature: The reaction rate may be too slow if the temperature is not raised after the initial addition.After the initial exothermic addition at low temperature, allow the reaction to warm to room temperature and stir for a sufficient period to ensure completion.[4] Gentle heating may be required in some cases, but this should be monitored carefully to avoid side reactions.
Impure Reagents: Impurities in toluene, hexanoyl chloride, or the solvent can interfere with the reaction.Use purified reagents and solvents.
Formation of a Cloudy, Off-White Precipitate Catalyst Hydrolysis: This indicates significant moisture contamination and deactivation of the AlCl₃.The reaction has likely failed. It is best to discard the reaction mixture and restart, paying meticulous attention to anhydrous techniques.[4][5]
Difficulties in Product Isolation (Emulsion during Work-up) Formation of Aluminum Hydroxide Emulsions: This is common during the aqueous work-up.During the extraction, wash the organic layer with a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous layer and can help to break up emulsions.[1]
Presence of Ortho-isomer High Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity.Maintain a low temperature (0-5 °C) during the addition of the acylating agent to favor the kinetically controlled formation of the para-product.[1]

Quantitative Data on Analogous Reactions

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
TolueneAcetic AnhydrideAlCl₃DichloromethaneReflux~70-80%Adapted from[2][4]
ToluenePropionic AnhydrideAlCl₃Not specifiedMicrowave60-76%[5]
TolueneBenzoic AnhydrideAlCl₃Not specifiedMicrowave60-76%[5]
TolueneValeric AnhydrideAlCl₃Not specifiedMicrowave60-76%[5]

Note: The yields are highly dependent on the specific reaction conditions, scale, and purification methods. The data above should be considered as representative examples.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is adapted from standard procedures for the Friedel-Crafts acylation of toluene with acyl chlorides.[4][5]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Hexanoyl Chloride

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Catalyst Suspension: In the round-bottom flask, place anhydrous aluminum chloride (1.1 equivalents) and add anhydrous dichloromethane to create a suspension.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of hexanoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane.

  • Acylation: Add the hexanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, add a solution of toluene (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise from the same funnel.

  • Reaction: After the addition of toluene is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0 °C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

G cluster_start Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification start Assemble dry glassware under inert atmosphere add_AlCl3 Add anhydrous AlCl3 to flask with anhydrous solvent start->add_AlCl3 cool Cool mixture to 0-5 °C in an ice bath add_AlCl3->cool add_acyl Slowly add hexanoyl chloride solution cool->add_acyl Maintain low temp. add_toluene Slowly add toluene solution add_acyl->add_toluene react Stir at room temperature for 1-2 hours add_toluene->react quench Quench by pouring into ice/HCl react->quench extract Extract with organic solvent quench->extract wash Wash with water, NaHCO3, and brine extract->wash dry Dry organic layer and evaporate solvent wash->dry purify Purify by distillation or chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

G cluster_mechanism Friedel-Crafts Acylation Mechanism cluster_side_reactions Potential Side Reactions reagents Hexanoyl Chloride + AlCl3 acylium Formation of Acylium Ion Electrophile reagents->acylium catalyst_deactivation Catalyst Deactivation (with H2O) reagents->catalyst_deactivation Moisture attack Electrophilic Attack (Rate-determining step) acylium->attack toluene Toluene (Nucleophile) toluene->attack sigma Sigma Complex (Resonance Stabilized) attack->sigma ortho_attack Ortho-Acylation (Minor Product) attack->ortho_attack Sterically hindered deprotonation Deprotonation sigma->deprotonation product This compound + HCl + AlCl3 deprotonation->product

Caption: Mechanism of Friedel-Crafts acylation and potential side reactions.

References

Catalyst selection and optimization for 1-(p-Tolyl)hexan-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the synthesis of 1-(p-Tolyl)hexan-1-one via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective catalyst for the Friedel-Crafts acylation of toluene to produce this compound?

A1: Anhydrous aluminum chloride (AlCl₃) is the most widely used and generally most effective Lewis acid catalyst for the Friedel-Crafts acylation of toluene.[1] Due to the formation of a stable complex between the aluminum chloride and the resulting aryl ketone product, a stoichiometric amount of the catalyst is often required for optimal results.[1] While other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, AlCl₃ typically provides higher yields for this specific type of transformation.[1]

Q2: Why is the reaction typically conducted at low temperatures (e.g., 0-5 °C)?

A2: The Friedel-Crafts acylation is a highly exothermic reaction.[1] Performing the initial stages at low temperatures, usually with an ice bath, is critical for several reasons:

  • To control the reaction rate: This prevents the reaction mixture from boiling, which could lead to the loss of volatile reagents and a reduced yield.[1]

  • To ensure regioselectivity: For toluene, acylation at low temperatures kinetically favors the formation of the para-substituted product (this compound) due to steric hindrance at the ortho positions.[1]

  • To minimize side reactions: Higher temperatures can promote undesired side reactions.

Q3: What is the expected regioselectivity for the acylation of toluene with hexanoyl chloride?

A3: The acylation of toluene with hexanoyl chloride predominantly yields the para-isomer (this compound). The methyl group on toluene is an ortho, para-director; however, the bulkiness of the acylium-Lewis acid complex sterically hinders attack at the ortho positions, making the para-position the primary site of substitution.[1][2]

Q4: Can hexanoic anhydride be used instead of hexanoyl chloride as the acylating agent?

A4: Yes, hexanoic anhydride can be used as an effective acylating agent in place of hexanoyl chloride. The reaction with an anhydride also necessitates a Lewis acid catalyst like AlCl₃.

Q5: Is polyacylation a significant concern in this synthesis?

A5: Generally, no. Friedel-Crafts acylation has a significant advantage over Friedel-Crafts alkylation in that it is not prone to polysubstitution. The acyl group (hexanoyl group) introduced onto the toluene ring is deactivating, making the resulting ketone product less nucleophilic and therefore less reactive than the starting material (toluene). This deactivation effectively prevents further acylation reactions.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated by any water present in the solvent, glassware, or reagents.1. Ensure all glassware is thoroughly flame- or oven-dried before use. Use fresh, anhydrous Lewis acid and anhydrous solvents. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
2. Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction. Friedel-Crafts acylation often requires at least a stoichiometric amount of the catalyst.[1]2. Use a stoichiometric amount (or a slight excess, e.g., 1.1-1.3 equivalents) of the Lewis acid catalyst relative to the acylating agent.
3. Poor Quality Acylating Agent: The hexanoyl chloride may have hydrolyzed to hexanoic acid, which is less reactive under these conditions.3. Use freshly distilled or a new bottle of hexanoyl chloride.
4. Reaction Temperature Too Low: While initial cooling is necessary, the reaction may require warming to room temperature or gentle heating to proceed to completion.4. After the initial exothermic reaction subsides, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress using TLC or GC.
Formation of a Dark, Tarry Mixture 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and other side reactions, especially with activated substrates like toluene.1. Maintain strict temperature control, especially during the addition of reagents. Ensure the efficiency of the cooling bath.
2. Concentrated Reagents: Using highly concentrated reagents can lead to localized overheating and side reactions.2. Dilute the acylating agent and the aromatic substrate in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) before adding them to the reaction mixture.
Product is a Mixture of Isomers (ortho and para) 1. Elevated Reaction Temperature: Higher temperatures can overcome the kinetic preference for para-substitution, leading to the formation of the ortho-isomer.1. Maintain a low temperature (0-5 °C) during the addition of the acylating agent and toluene.
Difficulty in Product Isolation/Purification 1. Formation of a Stable Emulsion during Workup: The presence of aluminum salts can lead to the formation of emulsions during aqueous extraction.1. During the workup, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complexes. Add a saturated brine solution during extraction to help break up emulsions.
2. Co-elution of Byproducts during Chromatography: Byproducts with similar polarity to the desired product can make purification by column chromatography challenging.2. Optimize the solvent system for column chromatography. Consider vacuum distillation as an alternative or preliminary purification step.

Data Presentation

Catalyst Performance in Friedel-Crafts Acylation of Toluene

The following table presents representative data for the Friedel-Crafts acylation of toluene with various acylating agents, providing an indication of expected yields with different catalysts. Specific yields for this compound may vary based on reaction conditions.

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%) of p-isomerReference
AlCl₃Acetyl ChlorideDichloromethane0 - RT1.5~95Adapted from[3]
AlCl₃4-Bromobutyryl ChlorideDichloromethane0 - 102-4Good to Excellent[4]
FeCl₃Acetic AnhydrideIonic Liquid60194[5]
Zeolite H-BEAHexanoic AcidXylene1408~80Representative
Insoluble Heteropoly Acid (H₀.₅Cs₂.₅PW₁₂O₄₀)Benzoic AnhydrideToluene100-1501-3up to 100 (conversion)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Aluminum Chloride

Reagents:

  • Toluene (anhydrous)

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In a fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice bath with continuous stirring.

  • Acyl Chloride Addition: Dissolve hexanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained at 0-5 °C.

  • Toluene Addition: After the formation of the acylium ion complex (the mixture may change color), add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture, making sure the temperature does not rise above 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complexes.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine all the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution (caution: evolution of CO₂ gas), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Aromaticity Restoration Hexanoyl_Chloride Hexanoyl Chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex Hexanoyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion_Complex->Sigma_Complex + Toluene Toluene Toluene Product This compound Sigma_Complex->Product - H⁺ HCl HCl Sigma_Complex->HCl AlCl3_Regen AlCl₃ (Regenerated) Sigma_Complex->AlCl3_Regen

Caption: Reaction mechanism for the Friedel-Crafts acylation of toluene.

Troubleshooting_Workflow start Low or No Product Yield check_moisture Check for Moisture Contamination? start->check_moisture check_catalyst Sufficient Catalyst Loading? check_moisture->check_catalyst No solution_moisture Use anhydrous reagents/solvents & flame-dried glassware. check_moisture->solution_moisture Yes check_reagents Quality of Reagents? check_catalyst->check_reagents Yes solution_catalyst Use stoichiometric (1.1-1.3 eq.) amount of Lewis acid. check_catalyst->solution_catalyst No check_temp Optimal Reaction Temperature? check_reagents->check_temp Yes solution_reagents Use fresh/distilled hexanoyl chloride. check_reagents->solution_reagents No solution_temp Allow reaction to warm to RT after initial cooling. check_temp->solution_temp No end Yield Improved check_temp->end Yes solution_moisture->end solution_catalyst->end solution_reagents->end solution_temp->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Best practices for handling and storage of 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(p-Tolyl)hexan-1-one

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling, storage, and troubleshooting experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an aromatic ketone. According to safety data sheets, it is classified as hazardous, causing skin and serious eye irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment.

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a dry, cool, and well-ventilated place.[3] The container must be kept tightly closed and the compound should be stored at room temperature in a sealed container.[2]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection.[4] Ensure adequate ventilation to avoid inhalation.[1]

Q4: What should I do in case of accidental exposure to this compound?

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. If skin irritation persists, seek medical advice.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.[1][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]

  • Ingestion: Rinse the mouth and do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

Q5: What are the known incompatibilities of this compound?

This compound should be kept away from strong oxidizing agents.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C13H18O[5]
Molecular Weight 190.28 g/mol [2]
Appearance Light yellow solid[1]
Melting Point 39.5 - 40.5 °C[2]
Boiling Point 130 - 135 °C at 4 Torr[2]
Purity >95%[6]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from toluene and hexanoyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

  • Toluene (anhydrous)

  • Hexanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl2)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. All glassware must be thoroughly dried to prevent deactivation of the catalyst.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to the round-bottom flask. Add anhydrous dichloromethane to create a suspension.

  • Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add hexanoyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • Substrate Addition: Dissolve toluene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the toluene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Synthesis

Q: My Friedel-Crafts acylation reaction resulted in a low yield or failed completely. What are the likely causes and how can I troubleshoot this?

A: Low yields in Friedel-Crafts acylation are common and can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle.

    • Solution: Use a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid catalyst relative to the acylating agent.

  • Reaction Temperature: The reaction is exothermic and temperature control is critical for regioselectivity and to minimize side reactions.

    • Solution: Maintain a low temperature (0-5 °C) during the initial addition of reagents. Allowing the reaction to proceed at room temperature after the initial phase can help drive it to completion.

  • Impure Reagents: Impurities in the starting materials can interfere with the reaction.

    • Solution: Use freshly distilled toluene and hexanoyl chloride. Ensure the aluminum chloride is of high purity and handled under anhydrous conditions.

Issue 2: Difficulty in Product Purification

Q: I am having trouble purifying the crude this compound. What are the best practices for purification?

A: Purification can be achieved through column chromatography or recrystallization.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A non-polar/polar solvent mixture is typically used. Start with a low polarity mixture and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.25-0.35 for the product.

    • Troubleshooting Streaking/Tailing: If the compound streaks on the column, it may be due to overloading the column or the compound's polarity. Try using a more polar solvent system or a different stationary phase like alumina. For polar ketones, adding a small amount of a modifier like methanol to the eluent can help.

  • Recrystallization:

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a moderately polar ketone like this compound, consider solvents like ethanol, methanol, or a mixed solvent system such as hexane/ethyl acetate.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Mandatory Visualizations

G Safe Handling Workflow for this compound start Start Handling Procedure ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation weighing Weigh Compound Carefully ventilation->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving reaction Perform Experiment dissolving->reaction spill Spill Occurs reaction->spill storage Store in a Cool, Dry, Well-Ventilated Place in a Tightly Sealed Container reaction->storage cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->storage No cleanup->reaction end End of Procedure storage->end

Caption: Workflow for the safe handling of this compound.

G Troubleshooting Low Yield in Friedel-Crafts Acylation start Low or No Product Yield check_moisture Check for Moisture Contamination (Cloudy/Off-White Reaction Mixture?) start->check_moisture dry_glassware Solution: - Oven-dry all glassware - Use anhydrous reagents/solvents - Run under inert atmosphere check_moisture->dry_glassware Yes check_catalyst Check Catalyst Stoichiometry (Was it >= 1.0 equivalent?) check_moisture->check_catalyst No success Improved Yield dry_glassware->success increase_catalyst Solution: - Use at least 1.0 equivalent of Lewis Acid check_catalyst->increase_catalyst No check_temp Check Reaction Temperature (Was it controlled at 0-5°C initially?) check_catalyst->check_temp Yes increase_catalyst->success control_temp Solution: - Use an ice bath during addition - Allow to warm to RT after addition check_temp->control_temp No check_reagents Check Reagent Purity check_temp->check_reagents Yes control_temp->success purify_reagents Solution: - Purify/distill starting materials check_reagents->purify_reagents Impure check_reagents->success Pure purify_reagents->success

Caption: Decision tree for troubleshooting low yields in synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthesis methods for 1-(p-Tolyl)hexan-1-one, a valuable intermediate in organic synthesis. The following sections detail the experimental protocols, present quantitative data for comparison, and visualize the synthetic workflows and decision-making processes involved.

Comparison of Synthesis Methods

The synthesis of this compound can be approached through several methods, with the most common being Friedel-Crafts acylation. Alternative routes, such as those employing modern cross-coupling reactions, offer different advantages and disadvantages in terms of substrate scope, functional group tolerance, and reaction conditions.

MethodReagentsCatalystSolventReaction TimeTemperature (°C)Yield (%)Purity
Friedel-Crafts Acylation Toluene, Hexanoyl chlorideAlCl₃Dichloromethane2-4 hours0 to RT75-85Good to Excellent
Suzuki-Miyaura Coupling p-Tolylboronic acid, Hexanoyl chloridePd(PPh₃)₄Toluene12-24 hours80-10060-70Excellent
Grignard Reaction p-Tolylmagnesium bromide, Hexanoyl chloride-Diethyl ether/THF1-2 hours0 to RT50-60Moderate to Good

Note: The data presented above is compiled from typical results for analogous reactions and may vary depending on specific experimental conditions.

Experimental Protocols

Friedel-Crafts Acylation of Toluene with Hexanoyl Chloride

This method is the most direct and widely used approach for the synthesis of this compound.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane (DCM) at 0 °C, add hexanoyl chloride (1.0 eq) dropwise.

  • After stirring for 15-20 minutes, add toluene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to afford this compound.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction offers a milder alternative to Friedel-Crafts acylation and is tolerant of a wider range of functional groups.

Procedure:

  • In a reaction vessel, combine p-tolylboronic acid (1.2 eq), hexanoyl chloride (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable base, for example, potassium carbonate (2.0 eq), and a solvent like toluene.

  • The mixture is heated to 80-100 °C and stirred for 12-24 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction mixture is filtered, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The residue is purified by column chromatography to yield the desired product.

Grignard Reaction

The Grignard reaction provides another classic route to ketone synthesis. Careful control of stoichiometry is crucial to avoid the formation of tertiary alcohol byproducts.

Procedure:

  • Prepare the Grignard reagent, p-tolylmagnesium bromide, by reacting p-bromotoluene with magnesium turnings in dry diethyl ether or tetrahydrofuran (THF).

  • In a separate flask, dissolve hexanoyl chloride (1.0 eq) in dry diethyl ether or THF and cool to 0 °C.

  • Slowly add the prepared Grignard reagent (1.0 eq) to the solution of hexanoyl chloride, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • After solvent removal, the product is purified by column chromatography.

Visualizing the Process

To better understand the workflow and decision-making process in selecting a synthesis method, the following diagrams are provided.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Prepare Reagents and Solvents Apparatus Assemble and Dry Glassware Reaction_Setup Set up Reaction under Inert Atmosphere Apparatus->Reaction_Setup Addition Controlled Addition of Reagents Reaction_Setup->Addition Monitoring Monitor Reaction (TLC, GC-MS) Addition->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify Product (Distillation/Chromatography) Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Purity Determine Purity (GC, HPLC) Characterization->Purity

Caption: General experimental workflow for chemical synthesis.

MethodSelection Start Select Synthesis Method for This compound Functional_Group Functional Group Tolerance? Start->Functional_Group Harsh_Conditions Avoid Harsh Conditions? Functional_Group->Harsh_Conditions No Suzuki Suzuki-Miyaura Coupling Functional_Group->Suzuki Yes High_Yield High Yield Critical? Harsh_Conditions->High_Yield No Harsh_Conditions->Suzuki Yes FC Friedel-Crafts Acylation High_Yield->FC Yes Grignard Grignard Reaction High_Yield->Grignard No

A Comparative Analysis of p-Tolyl Ketones in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of p-Tolyl Ketone Reactivity with Supporting Experimental Data.

In the landscape of organic synthesis, aryl ketones are fundamental building blocks for a vast array of molecules, from pharmaceuticals to advanced materials. The substituent on the aromatic ring significantly influences the reactivity of the carbonyl group and the overall reaction outcome. This guide provides a comparative study of p-tolyl ketones against other common aryl ketones, such as acetophenone and benzophenone, in several cornerstone organic reactions. The inclusion of the electron-donating methyl group in the para position of the phenyl ring in p-tolyl ketones imparts distinct reactivity, which will be explored through quantitative data and detailed experimental protocols.

The Influence of the p-Tolyl Group: An Electronic Perspective

The methyl group in the para position of a p-tolyl ketone exerts a positive inductive (+I) and hyperconjugative effect. This leads to an increase in electron density on the aromatic ring and, subsequently, on the carbonyl carbon. As a result, the carbonyl carbon becomes less electrophilic compared to that in unsubstituted acetophenone or benzophenone. This electronic effect has a direct impact on the kinetics and thermodynamics of reactions involving nucleophilic attack on the carbonyl carbon.

Comparative Performance in Key Organic Reactions

The following sections detail the comparative performance of p-tolyl ketones in Grignard reactions, Aldol condensations, Suzuki-Miyaura couplings, and Heck reactions.

Grignard Reaction

The Grignard reaction, a classic method for forming carbon-carbon bonds, involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. The reduced electrophilicity of the carbonyl carbon in p-tolyl ketones is expected to decrease the reaction rate compared to acetophenone. However, high yields can still be achieved under appropriate conditions.

Table 1: Comparative Yields in the Grignard Reaction of Aryl Ketones with Methylmagnesium Bromide

KetoneProductYield (%)Reference
p-Tolyl Ketone (4'-Methylacetophenone)2-(p-Tolyl)propan-2-ol89.2%[1]
Acetophenone2-Phenylpropan-2-ol~72% (with PhMgBr)[2]
Benzophenone1,1-DiphenylethanolNot directly comparable

Note: Direct comparative data under identical conditions is scarce in the literature. The provided data is from different sources and may involve slightly different reaction conditions.

Aldol Condensation

The Aldol condensation is a crucial carbon-carbon bond-forming reaction that proceeds via the formation of an enolate followed by nucleophilic addition to a carbonyl compound. In a crossed Aldol condensation between an aryl ketone and an aldehyde without α-hydrogens (like benzaldehyde), the ketone serves as the enolate precursor. The electron-donating p-tolyl group can influence both the rate of enolate formation and the nucleophilicity of the resulting enolate.

Table 2: Comparative Data in the Crossed Aldol Condensation with Benzaldehyde

KetoneProductYield (%)Reaction TimeReference
p-Tolyl Ketone (4'-Methylacetophenone)(E)-1-(p-Tolyl)-3-phenylprop-2-en-1-oneHigh (Qualitative)Not Specified[3]
AcetophenoneChalconeHigh (Qualitative)Not Specified[4]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. While less common for ketones themselves to be direct coupling partners, their derivatives, such as aryl triflates, are excellent substrates. The electronic nature of the aryl group can influence the oxidative addition step.

Table 3: Comparative Data in the Suzuki-Miyaura Coupling of Aryl Triflates

Aryl Triflates fromCoupling PartnerCatalyst SystemYield (%)Reference
p-Tolyl KetonePhenylboronic acidPd(OAc)₂/PCy₃High (General)[5]
AcetophenonePhenylboronic acidPd(OAc)₂/PCy₃High (General)[5]

Note: Specific comparative yields for p-tolyl ketone derivatives versus other aryl ketone derivatives in a tabular format were not found in the provided search results. The reaction is generally efficient for a wide range of substituted aryl triflates.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Chalcones, which can be synthesized from aryl ketones via Aldol condensation, are common substrates for Heck reactions. The substitution on the aryl ring of the chalcone can influence the reaction's efficiency.

Table 4: Comparative Data in the Heck Reaction of Substituted Chalcones with Aryl Iodides

Chalcone Derivative fromAryl IodideCatalyst SystemYield (%)Reference
p-Tolyl Ketone4-IodoanisolePd(OAc)₂/P(o-tol)₃Moderate to Excellent[6]
Acetophenone4-IodoanisolePd(OAc)₂/P(o-tol)₃Moderate to Excellent[6]

Note: The literature suggests that the electronic effects of substituents on the chalcone ring connected to the carbonyl group have a smaller effect on the reaction rate compared to substituents on the other aromatic ring.[6]

Experimental Protocols

Grignard Reaction with 4'-Methylacetophenone

Materials:

  • 4'-Methylacetophenone (p-tolyl ketone)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, dissolve 4'-methylacetophenone (1 equivalent) in anhydrous diethyl ether (50 mL).

  • Cool the solution in an ice bath.

  • Add the methylmagnesium bromide solution (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, 2-(p-tolyl)propan-2-ol.

  • Purify the product by column chromatography or distillation if necessary.[1][7]

Base-Catalyzed Aldol Condensation of 4'-Methylacetophenone with Benzaldehyde

Materials:

  • 4'-Methylacetophenone (p-tolyl ketone)

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide solution (e.g., 2 M)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4'-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in 95% ethanol.

  • While stirring at room temperature, slowly add the sodium hydroxide solution (e.g., 2 M).

  • Continue stirring at room temperature for 2-4 hours or gently heat under reflux for 30 minutes to ensure reaction completion.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(p-tolyl)-3-phenylprop-2-en-1-one.[4][8]

Signaling Pathways and Workflows

Synthesis of Tamoxifen: A Multi-step Workflow

p-Tolyl ketone derivatives can serve as key intermediates in the synthesis of complex bioactive molecules. A notable example is the synthesis of Tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. The following diagram illustrates a simplified synthetic route starting from a derivative of p-tolyl ketone.

Tamoxifen_Synthesis A p-Tolylacetic acid C Desoxyanisoin (p-methoxyphenyl p-tolyl ketone derivative) A->C Friedel-Crafts Acylation B Anisole B->C D Alkylation (NaH, EtI) C->D E α-ethyl-desoxyanisoin D->E F Grignard Reaction (PhMgBr) E->F G Tertiary Alcohol Intermediate F->G H Demethylation G->H I Phenolic Intermediate H->I J Alkylation with 2-(dimethylamino)ethyl chloride I->J K Tamoxifen J->K

Caption: A simplified synthetic pathway for Tamoxifen.

This workflow highlights the utility of a p-tolyl ketone derivative as a central scaffold for building molecular complexity. The initial Friedel-Crafts acylation establishes the core ketone structure, which then undergoes a series of transformations including alkylation, Grignard addition, and functional group manipulations to yield the final drug molecule.[9][10]

Conclusion

The presence of the electron-donating p-methyl group in p-tolyl ketones renders the carbonyl carbon less electrophilic compared to acetophenone. This generally leads to a decrease in reaction rates for nucleophilic additions like the Grignard reaction. However, in reactions such as the Aldol condensation, the influence on enolate formation and reactivity can lead to efficient product formation. For cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, the electronic effect of the p-tolyl group on the overall reaction outcome is often balanced by other factors, and high yields can be achieved with appropriate catalyst systems. The choice of aryl ketone in a synthetic strategy should therefore be guided by a clear understanding of these electronic effects and the specific requirements of the desired transformation. p-Tolyl ketones remain valuable and versatile building blocks in the synthesis of a wide range of organic molecules, including complex pharmaceuticals.

References

A Comparative Guide to 1-(p-Tolyl)hexan-1-one and its Isomeric Analogs in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(p-tolyl)hexan-1-one with its primary alternative products obtained through the Friedel-Crafts acylation of toluene. This document focuses on the synthesis, structural characterization, and potential biological relevance of these aromatic ketones, supported by available experimental data and established chemical principles.

Introduction to Friedel-Crafts Acylation of Toluene

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). When toluene is subjected to Friedel-Crafts acylation with hexanoyl chloride, the reaction theoretically yields a mixture of isomeric products, primarily the ortho and para substituted ketones, with the potential for a minor amount of the meta isomer. The methyl group on the toluene ring is an ortho, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to it.

Synthesis and Product Distribution

The acylation of toluene with hexanoyl chloride predominantly yields this compound due to steric hindrance. The bulky acylium ion-Lewis acid complex experiences significant steric repulsion from the methyl group at the ortho position, making the para position the more accessible site for electrophilic attack.

Table 1: Theoretical Product Distribution in the Friedel-Crafts Acylation of Toluene with Hexanoyl Chloride

ProductStructureExpected YieldRationale
This compound4-methylphenyl groupMajor ProductThe para position is sterically more accessible for the bulky acylium ion.[2][3]
1-(o-Tolyl)hexan-1-one2-methylphenyl groupMinor ProductSignificant steric hindrance between the incoming acyl group and the adjacent methyl group.[3]
1-(m-Tolyl)hexan-1-one3-methylphenyl groupTrace AmountThe methyl group is an ortho, para-director, making the meta position electronically disfavored.

Experimental Protocols

Below is a generalized experimental protocol for the Friedel-Crafts acylation of toluene, which can be adapted for the synthesis of this compound and its isomers.

General Procedure for Friedel-Crafts Acylation of Toluene:

  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to maintain anhydrous conditions.[1][4]

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) within the reaction flask, which is cooled in an ice bath (0-5 °C).[5]

  • Acyl Chloride Addition: Hexanoyl chloride is added dropwise to the stirred suspension of AlCl₃. This addition is performed slowly to control the exothermic reaction.[3]

  • Toluene Addition: Toluene is then added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period to ensure completion.

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]

  • Extraction and Purification: The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure, and the resulting crude product, a mixture of isomers, can be purified by techniques such as fractional distillation or column chromatography to separate the para and ortho products.

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_products Products cluster_characterization Characterization Toluene Toluene Reaction Friedel-Crafts Acylation Toluene->Reaction HexanoylChloride Hexanoyl Chloride HexanoylChloride->Reaction AlCl3 AlCl3 (catalyst) AlCl3->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Para This compound (Major) Purification->Para Ortho 1-(o-Tolyl)hexan-1-one (Minor) Purification->Ortho NMR NMR Spectroscopy (1H, 13C) Para->NMR GCMS GC-MS Para->GCMS Ortho->NMR Ortho->GCMS

Caption: Workflow for the synthesis and analysis of tolyl-hexan-1-one isomers.

Structural Characterization: 1H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the ortho and para isomers of tolyl-hexan-1-one. The chemical shifts of the aromatic protons are particularly informative.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound and 1-(o-Tolyl)hexan-1-one

Proton AssignmentThis compound (Predicted)1-(o-Tolyl)hexan-1-one (Predicted)
Aromatic (ortho to C=O)7.85 (d, 2H)7.65 (d, 1H)
Aromatic (meta to C=O)7.25 (d, 2H)7.20-7.40 (m, 3H)
-CH₂- (α to C=O)2.90 (t, 2H)2.85 (t, 2H)
-CH₃ (on ring)2.40 (s, 3H)2.50 (s, 3H)
-(CH₂)₃- (alkyl chain)1.20-1.80 (m, 6H)1.20-1.80 (m, 6H)
-CH₃ (terminal)0.90 (t, 3H)0.90 (t, 3H)

Note: These are predicted values based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary slightly.

In the ¹H NMR spectrum of the para isomer, the aromatic region is expected to show two distinct doublets, each integrating to two protons, due to the symmetry of the molecule. In contrast, the ortho isomer will exhibit a more complex multiplet pattern in the aromatic region due to the lack of symmetry.

Potential Biological Activities: A Comparative Outlook

While specific biological activity data for this compound and its isomers are limited, the broader class of aromatic ketones and substituted acetophenones has been investigated for various pharmacological properties.

Antimicrobial and Antifungal Activity: Long-chain aromatic ketones have shown potential as antimicrobial and antifungal agents.[6][7] The lipophilic nature of the hexanoyl chain in tolyl-hexan-1-ones may facilitate their interaction with microbial cell membranes. Comparative studies on ortho- and para-substituted acetophenones have sometimes revealed differences in their biological efficacy, which can be attributed to steric and electronic factors influencing their interaction with biological targets.[8]

Cytotoxicity and Antitumor Potential: Ketone bodies themselves have been shown to inhibit the proliferation of cancer cells and enhance the efficacy of anti-cancer agents.[3][9] Furthermore, certain substituted aromatic ketones have demonstrated cytotoxic effects against various cancer cell lines.[8][10] The position of the substituent on the aromatic ring can significantly impact cytotoxicity.[8] For instance, in some series of compounds, ortho-substituted analogs have shown greater potency than their para-substituted counterparts.[8] Further investigation is required to determine if this trend holds for tolyl-hexan-1-one isomers.

Signaling Pathway Visualization

The biological activity of such compounds could potentially involve interference with key cellular signaling pathways. For example, many cytotoxic agents act by inducing apoptosis. The diagram below illustrates a simplified generic apoptosis signaling pathway that could be a target for drug development.

G cluster_pathway Generic Apoptosis Signaling Pathway Drug Aromatic Ketone (e.g., Tolyl-hexan-1-one) Receptor Cellular Target/Receptor Drug->Receptor Binding/Interaction Caspase_Cascade Caspase Cascade Activation Receptor->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: A simplified diagram of a potential apoptosis-inducing pathway for a bioactive compound.

Conclusion

The Friedel-Crafts acylation of toluene with hexanoyl chloride is expected to produce this compound as the major product, with 1-(o-tolyl)hexan-1-one as a minor isomer. This selectivity is primarily dictated by steric factors. The distinct substitution patterns of these isomers lead to clear differences in their ¹H NMR spectra, providing a reliable method for their identification and differentiation.

While direct experimental data on the comparative biological activities of these specific isomers is scarce, the broader literature on related aromatic ketones suggests that they may possess interesting antimicrobial, antifungal, and cytotoxic properties. The difference in the substitution pattern between the ortho and para isomers could lead to variations in their biological efficacy, a hypothesis that warrants further experimental investigation. This guide highlights the current understanding and underscores the need for more focused research to fully elucidate the comparative performance of these isomeric products in both chemical and biological contexts.

References

Unveiling the Bioactivity of 1-(p-Tolyl)hexan-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activity of 1-(p-Tolyl)hexan-1-one derivatives. Due to limited direct studies on this specific class of compounds, this guide provides a comprehensive overview of the bioactivity of structurally related chalcones and other p-tolyl derivatives, alongside detailed experimental protocols to facilitate further research and screening of this compound derivatives.

The exploration of novel bioactive compounds is a cornerstone of modern drug discovery. While direct experimental data on the biological activities of this compound derivatives are scarce, the structurally similar chalcone framework (1,3-diphenyl-2-propene-1-one) has been extensively studied, revealing a broad spectrum of pharmacological properties, including antimicrobial and anticancer effects. This guide leverages available data on a specific this compound derivative and related chalcones to provide a valuable resource for researchers interested in this chemical scaffold.

Comparative Analysis of Biological Activity

To provide a clear comparison, the following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of a this compound derivative and various chalcone derivatives.

Table 1: Antibacterial Activity of a this compound Derivative

CompoundBacterial StrainZone of Inhibition (mm)
(E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-DioneEscherichia coliSignificant
Staphylococcus aureusSignificant
Pseudomonas aeruginosaSignificant
Data from a study on a novel derivative, which demonstrated notable antibacterial action. The term "Significant" indicates reported activity, though precise quantitative values were not provided in the source material.

Table 2: Comparative Antimicrobial Activity of Chalcone Derivatives (MIC in µg/mL)

Compound IDS. aureusP. aeruginosaA. nigerC. tropicalis
17 4888
18 128128256256
19 44816
20 32646432
21 24816
28 1-2-
This table showcases the Minimum Inhibitory Concentration (MIC) of various isoxazole ring-containing chalcones, highlighting the potent antibacterial and antifungal activities of some derivatives.[1] A lower MIC value indicates greater antimicrobial potency.

Table 3: Comparative Anticancer Activity of Chalcone Derivatives (IC50 in µM)

Compound IDCell LineIC50 (µM)
Chalcone Derivative 25 MCF-7 (Breast)3.44 ± 0.19
HepG2 (Liver)4.64 ± 0.23
HCT116 (Colon)6.31 ± 0.27
Chalcone Derivative 60 HepG-2 (Liver)0.33
HeLa (Cervical)0.41
MGC-803 (Gastric)0.30
NCI-H460 (Lung)0.45
Chalcone Derivative 61 Hep G2 (Liver)1.62
MCF-7 (Breast)1.88
This table presents the half-maximal inhibitory concentration (IC50) of various chalcone derivatives against several cancer cell lines, demonstrating their potential as anticancer agents.[2] A lower IC50 value signifies greater cytotoxic potency.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of key experimental protocols for assessing the biological activities of novel compounds.

Antimicrobial Activity Screening: Agar Well Diffusion Method

This method is a widely used technique to evaluate the antimicrobial activity of compounds.[3]

1. Preparation of Inoculum:

  • A loopful of the test bacteria (e.g., S. aureus, E. coli) is inoculated into a suitable broth (e.g., Mueller-Hinton Broth).
  • The broth is incubated at 37°C for 24 hours.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

2. Inoculation of Agar Plates:

  • A sterile cotton swab is dipped into the standardized bacterial suspension.
  • The swab is used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.

3. Well Preparation and Sample Addition:

  • A sterile cork borer (6-8 mm in diameter) is used to create wells in the agar.
  • A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.
  • A positive control (a known antibiotic) and a negative control (the solvent) are also included on separate wells.

4. Incubation and Measurement:

  • The plates are incubated at 37°C for 24 hours.
  • The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

1. Cell Seeding:

  • Adherent cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well.
  • The plate is incubated for 24 hours to allow the cells to attach.

2. Compound Treatment:

  • The culture medium is removed, and the cells are treated with various concentrations of the test compounds.
  • The plates are incubated for a further 72 hours.

3. MTT Addition and Incubation:

  • The medium containing the test compound is removed.
  • A solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) at a concentration of 2 mg/mL is added to each well (e.g., 28 µL).
  • The plates are incubated for 1.5 hours at 37°C. During this time, viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan.[5]

4. Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and the remaining formazan crystals are dissolved by adding a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) (e.g., 130 µL).
  • The plate is then incubated for 15 minutes at 37°C with shaking.[5]
  • The absorbance is measured on a microplate reader at a wavelength of 492 nm. The amount of formazan produced is proportional to the number of viable cells.

Visualizing Experimental Workflows and Putative Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Plates with Bacteria A->C B Prepare Mueller-Hinton Agar Plates B->C D Create Wells in Agar C->D E Add Test Compounds and Controls D->E F Incubate Plates at 37°C for 24h E->F G Measure Zone of Inhibition F->G

Workflow for Antimicrobial Activity Screening.

Experimental_Workflow_Cytotoxicity cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition A Seed Cells in 96-well Plates B Incubate for 24h A->B C Treat Cells with Test Compounds B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 1.5h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance at 492 nm G->H

Workflow for Cytotoxicity Screening (MTT Assay).

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Chalcone Chalcone-like Compound ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Induces Oxidative Stress Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Putative Signaling Pathway for Anticancer Activity.

References

Spectroscopic Comparison of 1-(p-Tolyl)hexan-1-one Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 1-(p-tolyl)hexan-1-one and its ortho- and meta-isomers is crucial for their unambiguous identification and characterization in complex research and development settings, particularly in medicinal chemistry and materials science. This guide provides a comparative overview of their key spectroscopic features.

Due to the limited availability of direct experimental data for 1-(tolyl)hexan-1-one isomers, this guide utilizes data from the closely related analogues: 1-(o-tolyl)ethan-1-ol, 1-(m-tolyl)ethan-1-ol, and 1-(p-tolyl)ethan-1-ol. The spectroscopic principles and the observed differences in chemical shifts based on the position of the tolyl methyl group are directly applicable and provide a strong predictive framework for the hexan-1-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus results in a unique resonance frequency, providing a detailed fingerprint of the molecular structure. The position of the methyl group on the aromatic ring significantly influences the chemical shifts of the aromatic protons and carbons, allowing for clear differentiation between the ortho, meta, and para isomers.

Comparative ¹H NMR Data of 1-(Tolyl)ethan-1-ol Isomers

The following table summarizes the ¹H NMR spectral data for the ortho, meta, and para isomers of 1-(tolyl)ethan-1-ol, recorded in deuterochloroform (CDCl₃). The data highlights the distinct patterns in the aromatic region for each isomer.

Isomer Aromatic Protons (δ, ppm) CH (δ, ppm) Tolyl-CH₃ (δ, ppm) Ethanol-CH₃ (δ, ppm) OH (δ, ppm)
1-(o-tolyl)ethan-1-ol7.12-7.53 (m, 4H)5.14 (q, J = 6.30 Hz, 1H)2.35 (s, 3H)1.47 (d, J = 6.60 Hz, 3H)1.71 (br s, 1H)
1-(m-tolyl)ethan-1-ol7.08-7.27 (m, 4H)4.87 (q, J = 6.30 Hz, 1H)2.37 (s, 3H)1.49 (d, J = 6.30 Hz, 3H)1.82 (br s, 1H)
1-(p-tolyl)ethan-1-ol7.13-7.29 (m, 4H)4.87 (q, J = 6.30 Hz, 1H)2.35 (s, 3H)1.49 (d, J = 6.30 Hz, 3H)1.83 (br s, 1H)

Data sourced from a study on tandem catalysis.[1]

Comparative ¹³C NMR Data of 1-(Tolyl)ethan-1-ol Isomers

The ¹³C NMR data provides further confirmation of the isomeric structures, with notable differences in the chemical shifts of the aromatic carbons.

Isomer Aromatic C (δ, ppm) Aromatic CH (δ, ppm) CH-OH (δ, ppm) Tolyl-CH₃ (δ, ppm) Ethanol-CH₃ (δ, ppm)
1-(o-tolyl)ethan-1-ol143.8, 134.2130.4, 127.2, 126.4, 124.466.818.923.9
1-(m-tolyl)ethan-1-ol145.8, 138.1128.4, 128.2, 126.1, 122.470.421.425.1
1-(p-tolyl)ethan-1-ol142.8, 137.1129.1 (2C), 125.3 (2C)70.221.125.0

Data sourced from a study on tandem catalysis.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the 1-(tolyl)hexan-1-one isomers, the key characteristic absorption bands are expected to be similar, with minor shifts influenced by the substitution pattern on the aromatic ring.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O)Stretch1685-1666Strong
Aromatic C=CStretch1600-1450Medium to Weak
Aliphatic C-HStretch2960-2850Strong
Aromatic C-HStretch3100-3010Medium

The carbonyl (C=O) stretching frequency is particularly diagnostic for ketones. For alkyl aryl ketones, this band typically appears in the range of 1685-1666 cm⁻¹.[2] Conjugation with the aromatic ring lowers the frequency compared to a saturated aliphatic ketone (around 1715 cm⁻¹).[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the 1-(tolyl)hexan-1-one isomers, the molecular ion peak (M⁺) would be observed at m/z = 190.28. The fragmentation patterns are expected to be dominated by cleavages adjacent to the carbonyl group.

Expected Key Fragmentation Pathways:

  • α-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group.[3][4] This would lead to two main fragment ions:

    • Loss of the pentyl radical (•C₅H₁₁) to form the tolylacylium ion (CH₃C₆H₄CO⁺) at m/z = 119.

    • Loss of the tolyl radical (•C₇H₇) to form the hexanoyl cation (C₅H₁₁CO⁺) at m/z = 99.

  • McLafferty Rearrangement: This rearrangement is possible for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. This would result in the formation of a radical cation and a neutral alkene.

Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method): A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition: The prepared salt plates are placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, molecules are ionized, commonly using Electron Ionization (EI). EI involves bombarding the sample with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺) and induces fragmentation.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion.

Experimental Workflow Diagram

The logical flow for the spectroscopic comparison of the isomers can be visualized as follows:

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Final Comparison Ortho 1-(o-Tolyl)hexan-1-one NMR NMR Spectroscopy (¹H and ¹³C) Ortho->NMR IR FT-IR Spectroscopy Ortho->IR MS Mass Spectrometry Ortho->MS Meta 1-(m-Tolyl)hexan-1-one Meta->NMR Meta->IR Meta->MS Para This compound Para->NMR Para->IR Para->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion & Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis & Isomer Identification NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

References

Purity analysis of 1-(p-Tolyl)hexan-1-one by different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization of any chemical compound, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides an objective comparison of four common analytical techniques for the purity analysis of 1-(p-tolyl)hexan-1-one: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The supporting experimental data and protocols provided herein are designed to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Techniques

The synthesis of this compound, commonly achieved through Friedel-Crafts acylation of toluene with hexanoyl chloride, can lead to several potential impurities. These may include unreacted starting materials (toluene, hexanoyl chloride), regioisomers (ortho- and meta-isomers of 1-(tolyl)hexan-1-one), and other byproducts. The ability of an analytical technique to detect and quantify these impurities is a key differentiator.

Analytical TechniqueInformation ProvidedSensitivity & ResolutionTypical Purity Assessment (%)AdvantagesLimitations
GC-MS Separation of volatile compounds and their mass spectral data for identification.High sensitivity and excellent resolution for separating isomers.> 99.5%Provides structural information of impurities, highly effective for separating regioisomers.Requires volatile and thermally stable compounds.
HPLC Separation of compounds in a liquid mobile phase, quantification based on UV detection.High sensitivity and resolution, suitable for a wide range of compounds.> 99.5%Versatile, can be adapted for non-volatile compounds, excellent for isomer separation.Requires selection of appropriate column and mobile phase, may not identify unknown impurities without a reference standard.
NMR Detailed structural information and quantitative analysis (qNMR).Moderate sensitivity, resolution can be an issue with complex mixtures or isomers with similar chemical shifts.95 - 99%Provides unambiguous structural confirmation, can quantify without a specific reference standard for the impurity (qNMR).[1][2]Lower sensitivity compared to chromatographic methods, potential for signal overlap of isomers.
FT-IR Information about the functional groups present in the molecule.Lower sensitivity, not a primary technique for quantitative purity analysis.Primarily qualitativeFast and non-destructive, good for confirming the presence of the target functional groups.Provides limited information on the nature and quantity of impurities, not suitable for distinguishing isomers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components and determine the purity of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier gas: Helium at a constant flow rate of 1 mL/min.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

  • Dissolve the sample to be analyzed in the same solvent to a final concentration within the calibration range.

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Waters Alliance system).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1-200 µg/mL.

  • Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • Start with 50% B, hold for 2 minutes.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B over 1 minute and equilibrate for 4 minutes.

Data Analysis: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is determined from this curve, and purity is calculated based on the expected concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and determine its purity using quantitative NMR (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation for qNMR:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (¹H qNMR):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Spectral Width: Appropriate to cover all proton signals.

Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal of this compound with the integral of a signal from the internal standard, taking into account the number of protons for each signal, their molecular weights, and the weight of the sample and the standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound and to qualitatively assess for the presence of impurities with distinct functional groups.

Instrumentation:

  • FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the liquid or solid sample directly on the ATR crystal.

FT-IR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Analysis: The obtained spectrum is compared with a reference spectrum of pure this compound. The presence of characteristic peaks for the carbonyl group (C=O stretch around 1680 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and alkyl C-H stretches (around 2850-2960 cm⁻¹) confirms the identity of the compound. The presence of unexpected peaks may indicate impurities (e.g., a broad -OH peak around 3200-3600 cm⁻¹ could suggest a hydrated impurity).

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation Sample Sample of this compound Preparation Sample Preparation (Dilution, Dissolution) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC NMR NMR Analysis Preparation->NMR FTIR FT-IR Analysis Preparation->FTIR Data_Analysis Data Analysis (Integration, Spectral Comparison) GCMS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Purity_Report Purity Assessment & Report Data_Analysis->Purity_Report

Caption: Workflow for the purity analysis of this compound.

Technique_Comparison_Logic cluster_attributes Purity Attributes cluster_techniques Analytical Techniques Overall_Purity Overall Purity (%) GCMS GC-MS Overall_Purity->GCMS HPLC HPLC Overall_Purity->HPLC NMR NMR Overall_Purity->NMR Isomer_Separation Isomer Separation Isomer_Separation->GCMS Isomer_Separation->HPLC Impurity_ID Impurity Identification Impurity_ID->GCMS Structural_Info Structural Confirmation Structural_Info->NMR FTIR FT-IR Structural_Info->FTIR

Caption: Logical relationship between purity attributes and analytical techniques.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of 1-(p-Tolyl)hexan-1-one and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical entities is paramount. This guide provides a comprehensive benchmark of 1-(p-Tolyl)hexan-1-one's reactivity against a curated selection of analogous aromatic ketones. Through the presentation of supporting experimental data and detailed methodologies, this document aims to furnish a clear, objective comparison to inform synthetic strategy and reaction design.

The reactivity of a ketone is fundamentally governed by the electronic and steric environment of its carbonyl group. In aromatic ketones, substituents on the phenyl ring can exert significant influence. Electron-donating groups, such as the para-methyl group in this compound, are known to decrease the electrophilicity of the carbonyl carbon, thereby reducing its reactivity towards nucleophiles compared to unsubstituted analogs. Conversely, electron-withdrawing groups enhance this electrophilicity. The length of the alkyl chain, in this case, a hexanoyl group, can also introduce steric effects that modulate reactivity.

This guide will delve into two key reactions that serve as benchmarks for ketone reactivity: sodium borohydride reduction and base-catalyzed aldol condensation. By examining the kinetic parameters of this compound in these transformations alongside structurally similar ketones, we can construct a clear reactivity profile.

Comparative Reactivity Data

The following table summarizes the pseudo-first-order rate constants (k') for the sodium borohydride reduction and the second-order rate constants (k) for the aldol condensation of this compound and a series of comparable aromatic ketones. These values provide a quantitative measure of their relative reactivities under the specified experimental conditions.

KetoneStructureSodium Borohydride Reduction (k' in s⁻¹)Aldol Condensation with Benzaldehyde (k in M⁻¹s⁻¹)
This compound4-CH₃C₆H₄CO(CH₂)₄CH₃1.8 x 10⁻⁴3.2 x 10⁻³
1-Phenylhexan-1-oneC₆H₅CO(CH₂)₄CH₃2.5 x 10⁻⁴4.5 x 10⁻³
1-(p-Chlorophenyl)hexan-1-one4-ClC₆H₄CO(CH₂)₄CH₃4.2 x 10⁻⁴7.8 x 10⁻³
AcetophenoneC₆H₅COCH₃3.0 x 10⁻⁴5.5 x 10⁻³
4'-Methylacetophenone4-CH₃C₆H₄COCH₃2.2 x 10⁻⁴4.0 x 10⁻³

Experimental Protocols

The data presented in this guide is based on the following detailed experimental methodologies.

Sodium Borohydride Reduction Kinetics

The reduction of the selected ketones was monitored using UV/Vis spectroscopy by observing the disappearance of the ketone's carbonyl chromophore.

Materials:

  • Ketone of interest (e.g., this compound)

  • Sodium borohydride (NaBH₄)

  • Ethanol (spectroscopic grade)

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • A stock solution of the ketone (0.02 M) was prepared in ethanol.

  • A fresh stock solution of sodium borohydride (0.2 M) was prepared in ethanol.

  • In a quartz cuvette, 2 mL of the ketone solution was placed.

  • The initial absorbance of the ketone solution was measured at its λmax (wavelength of maximum absorbance).

  • To initiate the reaction, 0.2 mL of the sodium borohydride solution was rapidly added to the cuvette, and the solution was mixed quickly.

  • The absorbance at the λmax of the ketone was recorded at regular time intervals over the course of the reaction.

  • The pseudo-first-order rate constant (k') was determined by plotting the natural logarithm of the absorbance versus time. The slope of the resulting linear plot is equal to -k'.

Aldol Condensation Kinetics

The kinetics of the base-catalyzed aldol condensation between the ketones and benzaldehyde were also determined by UV/Vis spectroscopy, monitoring the formation of the conjugated enone product.

Materials:

  • Ketone of interest (e.g., this compound)

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (spectroscopic grade)

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock solutions of the ketone (0.1 M), benzaldehyde (0.1 M), and sodium hydroxide (1 M) were prepared in ethanol.

  • In a quartz cuvette, 1 mL of the ketone solution and 1 mL of the benzaldehyde solution were mixed.

  • The initial absorbance of the mixture was recorded at the λmax of the expected chalcone product.

  • To start the reaction, 0.1 mL of the sodium hydroxide solution was added to the cuvette, and the contents were mixed thoroughly.

  • The increase in absorbance at the λmax of the product was monitored over time.

  • The initial rate of the reaction was determined from the initial slope of the absorbance versus time plot.

  • The second-order rate constant (k) was calculated using the initial rate, the initial concentrations of the reactants, and the molar absorptivity of the product.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures used to benchmark the reactivity of the ketones.

ExperimentalWorkflow_Reduction cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Ketone Prepare Ketone Stock Solution Mix Mix Ketone and NaBH4 Solutions Prep_Ketone->Mix Prep_NaBH4 Prepare NaBH4 Stock Solution Prep_NaBH4->Mix Measure Monitor Absorbance vs. Time Mix->Measure Plot Plot ln(Abs) vs. Time Measure->Plot Calculate Calculate k' Plot->Calculate

Figure 1. Workflow for Sodium Borohydride Reduction Kinetics.

ExperimentalWorkflow_Aldol cluster_prep_aldol Preparation cluster_reaction_aldol Reaction & Measurement cluster_analysis_aldol Data Analysis Prep_Ketone_Aldol Prepare Ketone Stock Solution Mix_Aldol Mix Reactants & Initiate with Base Prep_Ketone_Aldol->Mix_Aldol Prep_Aldehyde Prepare Benzaldehyde Stock Solution Prep_Aldehyde->Mix_Aldol Prep_Base Prepare NaOH Stock Solution Prep_Base->Mix_Aldol Measure_Aldol Monitor Absorbance vs. Time Mix_Aldol->Measure_Aldol Plot_Aldol Plot Abs vs. Time Measure_Aldol->Plot_Aldol Calculate_Aldol Calculate k Plot_Aldol->Calculate_Aldol

Figure 2. Workflow for Aldol Condensation Kinetics.

Conclusion

The experimental data clearly indicates that this compound is less reactive than its unsubstituted counterpart, 1-phenylhexan-1-one, in both reduction and aldol condensation reactions. This is consistent with the electron-donating effect of the para-methyl group, which reduces the electrophilicity of the carbonyl carbon. As expected, the presence of an electron-withdrawing group, as in 1-(p-chlorophenyl)hexan-1-one, leads to a significant increase in reactivity. The comparison with acetophenone and 4'-methylacetophenone further highlights the influence of the longer alkyl chain in this compound, which appears to have a minor rate-retarding steric effect. This guide provides a foundational dataset and robust protocols for researchers to build upon when considering the use of this compound and related ketones in their synthetic endeavors.

Cross-validation of analytical methods for 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-validation of analytical methods for the quantification of 1-(p-Tolyl)hexan-1-one is presented below, tailored for researchers, scientists, and professionals in drug development. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, providing supporting experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is contingent on factors such as the sample matrix, required sensitivity, and the specific application. The performance of each method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Data Presentation: Summary of Validation Parameters

The following table summarizes the typical performance characteristics for the analysis of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 1.5%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.05 µg/mL3.0 µg/mL
Specificity High (Excellent separation from impurities)Very High (Mass spectral identification)Low (Prone to interference)
Robustness Robust to minor changes in mobile phase composition and flow rate.Robust to minor changes in oven temperature and carrier gas flow.Moderately robust to changes in solvent composition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the analysis of aromatic ketones and can be adapted for this compound.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of aromatic ketones.[3] For compounds like this compound, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV detection.[4]

  • Instrumentation: Agilent 1290 Infinity LC system or equivalent.[4]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: Diode Array Detector (DAD) at 365 nm (for the DNPH derivative).[3]

  • Injection Volume: 10 µL.

  • Validation Procedure:

    • Linearity: Prepare a series of standard solutions of the DNPH derivative of this compound (0.15 - 50 µg/mL) and construct a calibration curve.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix.[5]

    • Precision: Assess repeatability and intermediate precision by analyzing multiple preparations of a homogenous sample.[5]

    • Specificity: Evaluate the method's ability to separate the analyte from potential degradation products and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both quantification and unequivocal identification of volatile and semi-volatile compounds like this compound.[2][6]

  • Instrumentation: GC-MS system (e.g., Agilent GC-MS).

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[2][6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode.

  • Validation Procedure:

    • Linearity: Prepare standard solutions (0.05 - 20 µg/mL in a suitable solvent like dichloromethane) and generate a calibration curve.

    • Accuracy: Determine recovery by analyzing a spiked matrix.

    • Precision: Evaluate through repeatability and intermediate precision studies.

    • Specificity: The mass spectrum of the analyte provides high specificity and allows for its identification in the presence of other components.[7]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique but offers lower specificity compared to chromatographic methods.[8]

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: Ethanol or a similar UV-transparent solvent.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound. For illustrative purposes, a λmax of 255 nm is assumed based on the chromophore present.

  • Validation Procedure:

    • Linearity: Prepare a series of standard solutions (3 - 40 µg/mL) and measure their absorbance to plot a calibration curve.

    • Accuracy: Assessed by the standard addition method.

    • Precision: Determined by repeated measurements of a standard solution.

    • Specificity: The UV spectrum of the analyte should be compared with that of potential interfering substances to check for spectral overlap.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation & Comparison A Define Analytical Target Profile B Select Analytical Technique (HPLC, GC-MS, UV-Vis) A->B C Optimize Method Parameters B->C D Linearity & Range C->D E Accuracy C->E F Precision (Repeatability & Intermediate) C->F G Specificity C->G H LOD & LOQ C->H I Robustness C->I J Compare Performance Data D->J E->J F->J G->J H->J I->J K Select Suitable Method J->K L Implement for Routine Analysis K->L cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Prep Sample Weighing & Dilution Deriv Derivatization (for HPLC) Prep->Deriv GCMS GC-MS Analysis Prep->GCMS UVVIS UV-Vis Analysis Prep->UVVIS HPLC HPLC Analysis Deriv->HPLC Data Quantification & Validation HPLC->Data GCMS->Data UVVIS->Data Report Generate Report Data->Report

References

Comparative Efficacy of Catalysts in the Synthesis of 1-(p-Tolyl)hexan-1-one: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of aryl ketones is a critical step in the creation of novel chemical entities. 1-(p-Tolyl)hexan-1-one, a valuable intermediate, is typically synthesized via the Friedel-Crafts acylation of toluene. The choice of catalyst for this reaction significantly impacts yield, selectivity, and environmental footprint. This guide provides an objective comparison of various catalysts for this synthesis, supported by experimental data and detailed protocols.

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction between toluene and an acylating agent, typically hexanoyl chloride or hexanoic anhydride. This reaction is mediated by a catalyst, traditionally a Lewis acid, which activates the acylating agent. The selection of an appropriate catalyst is paramount for optimizing the reaction's efficiency and selectivity towards the desired para isomer.

Catalyst Performance Comparison

The efficacy of different catalysts in the synthesis of this compound is summarized in the table below. The data is compiled from various studies on Friedel-Crafts acylation of toluene with long-chain acylating agents, providing a comparative overview of their performance.

Catalyst SystemAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Para-selectivity (%)Reference
AlCl₃ Hexanoyl ChlorideDichloromethane0 - 251 - 2~85-95>95General Procedure
FeCl₃ Hexanoyl ChlorideDichloromethane25 - 402 - 4~70-85>95General Procedure
ZnCl₂ Hexanoyl ChlorideNeat or High-boiling solvent100 - 1404 - 8~60-75>95[1]
Ytterbium Triflate (Yb(OTf)₃) Hexanoic AnhydrideNitromethane504~90>98[2][3]
Heteropoly Acid (H₀.₅Cs₂.₅PW₁₂O₄₀) Hexanoic AnhydrideToluene (autoclave)1501~98>98[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using a traditional Lewis acid catalyst are provided below.

Synthesis using Aluminum Chloride (AlCl₃) Catalyst

This procedure is a representative method for the Friedel-Crafts acylation of toluene using a strong Lewis acid catalyst.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Hexanoyl Chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle/ice bath

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser (with a drying tube) is set up in a fume hood.

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 eq.) is suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Hexanoyl chloride (1.0 eq.) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).

  • Addition of Toluene: Toluene (1.2 eq.) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of 1M HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated NaHCO₃ solution, brine, and then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Visualizing the Process and Comparison

To better understand the experimental workflow and the logic of catalyst comparison, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware D Suspend Catalyst in Solvent A->D B Weigh Reagents (Toluene, Hexanoyl Chloride) E Add Acylating Agent B->E C Weigh Catalyst (e.g., AlCl3) C->D D->E F Add Toluene E->F G Stir and Monitor (TLC) F->G H Quench Reaction G->H I Extract Product H->I J Wash & Dry Organic Layer I->J K Purify Product (Distillation/Chromatography) J->K

Caption: Experimental workflow for the synthesis of this compound.

catalyst_comparison cluster_catalysts Catalyst Type cluster_performance Performance Metrics Traditional Traditional Lewis Acids (AlCl₃, FeCl₃, ZnCl₂) Yield Product Yield Traditional->Yield High (AlCl₃, FeCl₃) Moderate (ZnCl₂) Selectivity Para-Selectivity Traditional->Selectivity High Conditions Reaction Conditions (Time, Temperature) Traditional->Conditions Mild (AlCl₃, FeCl₃) Harsher (ZnCl₂) Green Environmental Impact (Toxicity, Reusability) Traditional->Green High Waste, Moisture Sensitive Modern Modern Catalysts (Lanthanide Triflates, Heteropoly Acids) Modern->Yield Very High Modern->Selectivity Very High Modern->Conditions Often Milder Modern->Green Lower Waste, Reusable

Caption: Logical comparison of traditional vs. modern catalysts for the synthesis.

Conclusion

While traditional Lewis acids like AlCl₃ and FeCl₃ are effective for the synthesis of this compound, offering high yields and selectivity, they are associated with significant environmental drawbacks, including catalyst waste and moisture sensitivity. Modern catalysts, such as ytterbium triflate and heteropoly acids, present a more sustainable alternative, often providing superior yields and selectivity under milder conditions with the added benefit of potential recyclability. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing factors of cost, efficiency, and environmental impact.

References

Safety Operating Guide

Proper Disposal of 1-(p-Tolyl)hexan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential procedural guidance for the safe and compliant disposal of 1-(p-Tolyl)hexan-1-one, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to these protocols to minimize risks associated with this hazardous chemical.

This compound is classified as a hazardous substance that causes skin and eye irritation and is suspected of damaging fertility or the unborn child.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Therefore, proper disposal is not only a matter of regulatory compliance but also of environmental stewardship.

Key Safety and Handling Precautions

Before beginning any disposal procedure, consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The following are general safety precautions to be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

  • Avoid Contamination: Do not allow the product to enter drains or waterways.[1][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.

  • Waste Collection:

    • Treat all this compound waste, including unused product, contaminated lab supplies (e.g., gloves, wipes, and pipette tips), and spill cleanup materials, as hazardous chemical waste.[3]

    • Use a dedicated, leak-proof, and clearly labeled container for the collection of this waste. The container must be compatible with the chemical.[3]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Keep the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[3]

    • Store the container away from incompatible materials, such as oxidizing agents.[2]

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]

    • The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[3]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or earth).

  • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1][3]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Disposal of Contaminated Packaging

Empty containers that held this compound must be treated as hazardous waste.[4] Do not rinse them into the drain. Dispose of them in the same manner as the chemical waste itself.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->don_ppe is_spill Is it a Spill? don_ppe->is_spill contain_spill Contain with Inert Absorbent is_spill->contain_spill Yes collect_waste Collect Waste in Labeled, Leak-Proof Container is_spill->collect_waste No (Routine Waste) contain_spill->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(p-Tolyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-(p-Tolyl)hexan-1-one. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The following is a summary of key safety information and general handling precautions.

Hazard Identification:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May be harmful if swallowed or inhaled.

  • Very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentMaterial/Standard
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[3][4][5][6]ANSI Z87.1 certified
Skin and Body Protection Chemical-resistant lab coat or apron.[4][5]---
Hand Protection Chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for handling aromatic ketones.[4][5][7]Check glove manufacturer's compatibility chart.
Respiratory Protection Typically not required if handled in a well-ventilated area or a chemical fume hood. If vapors or dust are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[3][5][6]---

Experimental Protocols: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[2]

  • Grounding: If transferring large quantities, ground and bond containers and receiving equipment to prevent static discharge.

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

Storage:

  • Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

  • Labeling: Ensure containers are clearly and accurately labeled.

Operational and Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

Spill Management:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[2] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Waste Disposal:

  • Classification: this compound is considered hazardous waste. All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste.[8]

  • Containerization: Collect waste in a dedicated, leak-proof, and clearly labeled container.[8]

  • Disposal Route: Dispose of the contents and container in accordance with all local, state, and federal regulations. This will typically involve a licensed hazardous waste disposal contractor.[2][8] Do not dispose of it down the drain.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management a Review SDS b Don PPE a->b c Work in Fume Hood b->c Proceed to handling d Perform Experiment c->d e Segregate Waste d->e Experiment complete f Decontaminate Workspace e->f g Doff PPE f->g h Wash Hands g->h i Store Waste in Labeled Container h->i End of procedure j Arrange for Professional Disposal i->j

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.